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  • Product: 4-Bromonicotinic acid hydrochloride
  • CAS: 1956370-89-0

Core Science & Biosynthesis

Foundational

4-Bromopyridine-3-carboxylic acid hydrochloride chemical structure

An In-depth Technical Guide: 4-Bromopyridine-3-carboxylic acid Hydrochloride Abstract 4-Bromopyridine-3-carboxylic acid hydrochloride is a structurally significant heterocyclic compound that serves as a versatile and hig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 4-Bromopyridine-3-carboxylic acid Hydrochloride

Abstract

4-Bromopyridine-3-carboxylic acid hydrochloride is a structurally significant heterocyclic compound that serves as a versatile and highly valuable building block in modern organic synthesis. Its bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a carboxylic acid group ready for amide or ester formation, provides a platform for complex molecular construction. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and key applications. We delve into the strategic considerations for its use in synthetic workflows, particularly within drug discovery and materials science, providing field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction: A Bifunctional Linchpin

In the landscape of synthetic chemistry, intermediates that offer orthogonal reactivity are of paramount importance. 4-Bromopyridine-3-carboxylic acid hydrochloride (also known as 4-bromonicotinic acid hydrochloride) emerges as a distinguished member of this class. The molecule is composed of a pyridine ring, a core structure in numerous pharmaceuticals, functionalized at the 4-position with a bromine atom and at the 3-position with a carboxylic acid.

The hydrochloride salt form enhances its stability and modulates its solubility profile, often simplifying handling and storage. The protonation of the pyridine nitrogen deactivates the ring towards certain electrophilic substitutions while also rendering the nitrogen non-nucleophilic, a crucial consideration for reaction planning. This unique combination of a halogen ready for metal-catalyzed bond formation and a carboxylic acid for derivatization makes it an indispensable precursor for constructing complex molecular architectures, from novel therapeutic agents to advanced functional materials.[1][2]

Synthesis_Workflow Start Precursor (e.g., 4-Bromo-3-methylpyridine) Oxidation Step 1: Oxidation (e.g., KMnO₄, H₂O) Start->Oxidation Reagents Intermediate 4-Bromopyridine-3-carboxylic Acid (Free Base) Oxidation->Intermediate Forms Acidification Step 2: Salt Formation (HCl in solvent) Intermediate->Acidification Reacts with Product Final Product (Hydrochloride Salt) Acidification->Product Yields Purification Purification (Recrystallization) Product->Purification Requires

Caption: General workflow for the synthesis of 4-Bromopyridine-3-carboxylic acid HCl.

Protocol 1: Synthesis of 4-Bromopyridine-3-carboxylic Acid

This protocol is adapted from established methods for the oxidation of methylpyridines. [3]The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is effective for converting the robust methyl group to a carboxylic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material (e.g., 4-bromo-3-methylpyridine, 1 equivalent) in water.

  • Oxidation: Heat the suspension to 75-80°C. Add potassium permanganate (KMnO₄, ~2.5 equivalents) portion-wise over 1-2 hours. The causality here is crucial: portion-wise addition controls the exotherm of the reaction, preventing overheating and potential side reactions.

  • Reaction Monitoring: Maintain the temperature and stir for an additional 3-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. A color change from purple (MnO₄⁻) to brown (MnO₂) indicates reaction progression.

  • Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

  • Isolation: Acidify the filtrate with concentrated HCl to a pH of ~3-4. This protonates the carboxylate, causing the free acid product to precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Bromopyridine-3-carboxylic acid.

Protocol 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction. The choice of a non-aqueous solvent is key to precipitating the salt cleanly.

  • Dissolution: Dissolve the synthesized 4-Bromopyridine-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether, 1.1 equivalents) with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir for 30-60 minutes to ensure complete formation.

  • Isolation: Collect the solid product by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.

Key Chemical Reactivity and Synthetic Strategy

The utility of this reagent lies in the orthogonal reactivity of its two functional groups. Strategic planning allows for selective manipulation of one site while the other remains protected or unreactive.

Handling the Hydrochloride Salt: The Neutralization Step

The pyridinium nitrogen in the salt is non-nucleophilic and deactivates the ring. For reactions requiring a neutral pyridine, such as its use as a ligand or in certain coupling reactions where the base is mild, the free base must be generated in situ or prior to use. [4] Protocol 3: Neutralization to Free Base This protocol is based on standard acid-base extraction principles. [5]

  • Dissolution: Dissolve the 4-Bromopyridine-3-carboxylic acid hydrochloride in a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). [5]Effervescence (CO₂ release) is a positive indicator.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x volumes). The free base is more soluble in the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Expert Insight: Avoid concentrating to complete dryness, as some pyridines can be volatile or unstable. It is often best to use the resulting solution directly in the next step. [5]

Reactions at the Bromine Atom: Forging C-C and C-N Bonds

The C(sp²)-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. [1]

  • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds. [4]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)-R²(L)₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-Br (4-Bromopyridine deriv.) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Reactions at the Carboxylic Acid: Building Amides and Esters

The carboxylic acid is readily converted into a variety of other functional groups, most commonly amides, which are prevalent in biologically active molecules.

Protocol 4: General Amide Coupling This protocol uses standard peptide coupling reagents to form an amide bond.

  • Activation: Dissolve 4-Bromopyridine-3-carboxylic acid (hydrochloride or free base, 1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2-3 equiv.). The base is critical to neutralize the hydrochloride and facilitate the reaction.

  • Amine Addition: After stirring for 10-15 minutes to allow for the formation of the active ester, add the desired amine (1.0-1.2 equiv.).

  • Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Applications in Drug Discovery and Beyond

The 4-bromopyridine-3-carboxylic acid scaffold is a key feature in molecules designed for various therapeutic targets and industrial applications.

  • Pharmaceutical Development: This building block is integral to the synthesis of inhibitors for enzymes like DNA gyrase, which is a target for antibacterial drugs. [6]Its structure is found in compounds investigated for neurological disorders and cancer therapies. [1][2]The ability to quickly generate diverse libraries by varying the amine in an amide coupling or the boronic acid in a Suzuki coupling makes it ideal for structure-activity relationship (SAR) studies.

  • Agrochemicals: The pyridine ring is a common feature in herbicides and pesticides. This intermediate is used in the synthesis of advanced agrochemicals, contributing to improved crop protection. [1][2]* Materials Science: The rigid, functionalized aromatic structure can be incorporated into polymers and other advanced materials to impart specific thermal or electronic properties. [1]

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this and related compounds. The following information is synthesized from safety data sheets of structurally similar chemicals. [7][8][9][10] | Hazard Category | Description and Precautions | | :--- | :--- | | GHS Pictograms |


|
| Signal Word  | Warning  |
| Hazard Statements  | H302: Harmful if swallowed. [7][8][10] H312: Harmful in contact with skin. [7][8] H315: Causes skin irritation. [7][10] H319: Causes serious eye irritation. [7][10] H332: Harmful if inhaled. [7][8] H335: May cause respiratory irritation. [10]|
| Precautionary Statements | Prevention:  P261: Avoid breathing dust. [7][10] P264: Wash skin thoroughly after handling. [7][9] P270: Do not eat, drink or smoke when using this product. [7][9] P271: Use only outdoors or in a well-ventilated area. [7][9] P280: Wear protective gloves/protective clothing/eye protection/face protection. [7][9]Response:  P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [7] P302+P352: IF ON SKIN: Wash with plenty of water. [7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9][10]|
| Personal Protective Equipment (PPE)  | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [9]Use in a chemical fume hood to avoid inhalation. [10]|
| Storage & Handling  | Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]The compound is hygroscopic; store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake. [8]|

Conclusion

4-Bromopyridine-3-carboxylic acid hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined points of reactivity allow for a modular and predictable approach to synthesizing complex target molecules. By understanding its properties, mastering the protocols for its use, and respecting its handling requirements, researchers in academia and industry can leverage this powerful building block to accelerate innovation in medicine, agriculture, and materials science.

References

  • The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. (2026, January 29). Google Cloud.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Bromopyridine hydrochloride. (2026, January 17). ChemicalBook.
  • 4-Bromopyridine Hydrochloride | 19524-06-2. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 4-Bromopyridine-3-carboxylic acid 95 | 15366-62-8. Sigma-Aldrich.
  • 4-Bromopyridine hydrochloride SDS, 19524-06-2 Safety D
  • SAFETY DATA SHEET - 4-Bromopyridinium chloride. (2010, November 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromonicotinic acid. (2010, April 29). Fisher Scientific.
  • How to synthesize 4 - bromopyridine hydrochloride? (2025, June 18). Blog.
  • What is 4-Bromopyridine hydrochloride used for in organic synthesis? (2023, June 3). Guidechem.
  • 4-Bromopyridine-3-carboxylic acid, 96% 5 g. Thermo Scientific Chemicals.
  • 4-Bromopyridine synthesis. ChemicalBook.
  • 4-Bromopyridine-3-carboxylic acid, 96% 1 g. Thermo Scientific Chemicals.
  • 4-Bromopyridine-2,6-dicarboxylic acid | 162102-81-0. BLD Pharm.
  • 4-Bromopyridine | 1120-87-2. (2026, January 12). ChemicalBook.
  • Ethyl 4-bromopyridine-3-carboxyl
  • 4-Bromopyridine-3-carboxaldehyde(154105-64-3) 1H NMR spectrum. ChemicalBook.
  • 3-Bromo-4-pyridinecarboxylic acid. Chem-Impex.
  • 4-Bromopyridine-3-carboxylic acid 95 | 15366-62-8. Sigma-Aldrich.
  • How to neutralize 4-Bromopyridine hydrochloride? (2022, July 26).
  • 4-Bromopyridinium chloride | C5H5BrClN. PubChem.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)
  • How to prepare 4-Bromopyridine-2-carboxylic acid? (2022, August 23). Guidechem.
  • Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.

Sources

Exploratory

A Technical Guide to 4-Bromonicotinic Acid Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromonicotinic acid and its hydrochloride salt are halogenated pyridine carboxylic acid derivatives that serve as pivotal building blocks in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromonicotinic acid and its hydrochloride salt are halogenated pyridine carboxylic acid derivatives that serve as pivotal building blocks in medicinal and agricultural chemistry. The strategic placement of the bromine atom on the pyridine ring enhances the molecule's reactivity, making it a valuable intermediate for creating diverse and complex bioactive molecules.[1] This guide provides an in-depth analysis of 4-Bromonicotinic acid hydrochloride, detailing its chemical and physical properties, synthesis protocols, key applications in drug discovery, and essential safety information.

Chemical Identity and Physicochemical Properties

4-Bromonicotinic acid hydrochloride is the salt form of 4-Bromonicotinic acid, a compound where a bromine atom is substituted at the 4-position of the nicotinic acid (pyridine-3-carboxylic acid) core.[1][2] The hydrochloride form often enhances solubility and stability, which can be advantageous in various synthetic and biological applications.

The fundamental properties of both the free acid and its hydrochloride salt are summarized below for comparative analysis.

Property4-Bromonicotinic Acid4-Bromonicotinic Acid Hydrochloride
Synonyms 4-Bromopyridine-3-carboxylic acid[1][2]-
Appearance White to off-white crystalline powder[1][3]-
CAS Number 15366-62-8[1][3][4]1956370-89-0[5]
Molecular Formula C₆H₄BrNO₂[1][3][4]C₆H₅BrClNO₂[5]
Molecular Weight 202.01 g/mol [1][4]238.47 g/mol [5]
Melting Point 118-134 °C[1]-
Solubility Limited solubility in water; more soluble in ethanol, DMSO, and DMF.[3]Generally improved solubility in polar solvents.

Synthesis and Reaction Mechanisms

The synthesis of 4-bromonicotinic acid is a critical process for its subsequent use. A common and effective method involves the direct bromination of nicotinic acid or its derivatives. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) under acidic conditions.[3] The pyridine ring's electron-deficient nature requires specific conditions to facilitate electrophilic substitution.

Another established synthetic route involves the use of phosphorus pentabromide on a hydroxy-nicotinic acid precursor, such as heating 6-hydroxynicotinic acid with PBr₅.[6]

The conversion to the hydrochloride salt is a straightforward acid-base reaction. Dissolving the synthesized 4-bromonicotinic acid in a suitable solvent and treating it with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol) will precipitate the hydrochloride salt, which can then be isolated by filtration.

Workflow for Synthesis and Salt Formation

Below is a conceptual workflow illustrating the key steps from a precursor to the final hydrochloride product.

G cluster_synthesis Synthesis of Free Acid cluster_salt Hydrochloride Salt Formation Start Nicotinic Acid Derivative (e.g., 6-Hydroxynicotinic Acid) Reagent1 Brominating Agent (e.g., PBr₅ or NBS) Reaction1 Bromination Reaction (Heating) Start->Reaction1 Reactant Reagent1->Reaction1 Addition Purification1 Purification (Recrystallization or Chromatography) Reaction1->Purification1 Crude Product Product1 4-Bromonicotinic Acid Purification1->Product1 Purified Product Reaction2 Acid-Base Reaction (Protonation) Product1->Reaction2 Input from Synthesis Reagent2 Hydrochloric Acid (HCl) in Organic Solvent Reagent2->Reaction2 Isolation Isolation (Filtration & Drying) Reaction2->Isolation Precipitate FinalProduct 4-Bromonicotinic Acid HCl Isolation->FinalProduct

Caption: General workflow for the synthesis of 4-Bromonicotinic Acid and its conversion to the hydrochloride salt.

Applications in Research and Drug Development

The utility of 4-bromonicotinic acid hydrochloride lies in its role as a versatile intermediate. The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[7]

Key Application Areas:

  • Pharmaceutical Synthesis: It is a crucial building block for numerous pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapies and compounds targeting neurological disorders.[1][3] The pyridine nitrogen and carboxylic acid group offer additional points for modification, enabling fine-tuning of a drug candidate's properties.

  • Agrochemical Development: The scaffold is used in the synthesis of modern herbicides and pesticides, where the specific substitution pattern can lead to potent and selective activity.[1]

  • Ligand Development: In materials science and catalysis, it serves as a precursor for designing ligands for metal complexes.[1]

  • Biochemical Research: Researchers use this compound in studies involving enzyme inhibition and receptor binding to help discover new therapeutic targets.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how 4-bromonicotinic acid can be used as a substrate in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a cornerstone of modern drug discovery.

Objective: To synthesize a 4-arylnicotinic acid derivative.

Materials:

  • 4-Bromonicotinic acid

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromonicotinic acid (1 equivalent), the arylboronic acid (1.1 eq.), and the base (2-3 eq.).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. The choice of solvent depends on the solubility of the substrates and can significantly impact reaction kinetics.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically run for 4-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with aqueous HCl. This protonates the carboxylic acid and precipitates the product.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Safety and Handling

4-Bromonicotinic acid is considered a moderately hazardous chemical.[3]

  • Hazards: Causes skin and serious eye irritation.[8][9][10] May cause respiratory irritation.[8][9] Harmful if swallowed.[11]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][12]

  • Handling: Avoid creating dust when handling the solid material.[8] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It should also be protected from moisture and light to prevent degradation.[3]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for comprehensive safety information.

Conclusion

4-Bromonicotinic acid hydrochloride is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its defined molecular structure, featuring a reactive bromine handle, provides chemists with a reliable and versatile platform for synthesizing novel compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutic agents and advanced materials.

References

  • 4-Bromonicotinic acid 15366-62-8 wiki. Google.
  • 4-Bromonicotinic acid - Chem-Impex. Chem-Impex.
  • 1956370-89-0|4-Bromonicotinic acid hydrochloride|BLD Pharm. BLD Pharm.
  • CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica. CymitQuimica.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • QN-0194 - Safety Data Sheet. Combi-Blocks.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • 15366-62-8 | 4-Bromonicotinic acid - ChemScene. ChemScene.
  • 4-Bromonicotinic acid | 15366-62-8 - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis of A. 6-Bromonicotinic Acid - PrepChem.com. PrepChem.com.
  • An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4) - Benchchem. BenchChem.
  • The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities - Benchchem. BenchChem.
  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Springer.
  • 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932 - PubChem. PubChem.

Sources

Foundational

pKa values of 4-bromonicotinic acid pyridine ring nitrogen

Title: Technical Deep Dive: Physicochemical Profiling of 4-Bromonicotinic Acid Subtitle: Structural Analysis, pKa Prediction, and Experimental Determination Protocols Executive Summary 4-Bromonicotinic acid (4-bromopyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Deep Dive: Physicochemical Profiling of 4-Bromonicotinic Acid Subtitle: Structural Analysis, pKa Prediction, and Experimental Determination Protocols

Executive Summary

4-Bromonicotinic acid (4-bromopyridine-3-carboxylic acid) is a critical heterocyclic building block in medicinal chemistry, widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex drug scaffolds.[1] Its physicochemical behavior is dominated by the interplay between the basic pyridine nitrogen and the acidic carboxylic acid group.[1][2]

Unlike unsubstituted nicotinic acid, which exists predominantly as a zwitterion in aqueous solution, the introduction of a bromine atom at the C4 position drastically alters the electronic landscape of the ring.[1][2] This guide provides a technical analysis of the pKa values of the pyridine ring nitrogen and the carboxylic acid, supported by computational predictions and detailed experimental protocols for their precise determination.

Structural Analysis & Theoretical pKa Profiling

To understand the acidity constants of 4-bromonicotinic acid, one must analyze the electronic perturbations caused by the 4-bromo substituent relative to the parent nicotinic acid molecule.[1][2]

Electronic Effects (Inductive vs. Resonance)
  • Parent Molecule (Nicotinic Acid): Characterized by two ionization constants:[2]

    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Protonation of 
      
      
      
      in the zwitterion).[2]
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Deprotonation of the pyridinium 
      
      
      
      ).[2]
  • 4-Bromo Substituent Effect:

    • Inductive Effect (-I): Bromine is strongly electronegative.[1][2] Located at the C4 position, it exerts a powerful electron-withdrawing effect on the entire ring system.[1][2] This destabilizes the positive charge on the pyridinium nitrogen (making it more acidic) and stabilizes the carboxylate anion (making the acid stronger).[1][2]

    • Steric "Ortho" Effect: The bromine atom at C4 is ortho to the carboxylic acid at C3.[1][2] This steric bulk forces the carboxylic acid group to twist out of planarity with the pyridine ring, reducing resonance conjugation.[1][2] This typically enhances acidity by inhibiting the resonance stabilization of the neutral acid form.[1][2]

Predicted pKa Values

Based on Quantitative Structure-Property Relationship (QSPR) modeling and comparative analysis with 4-chloronicotinic acid:

Functional GroupPredicted pKaElectronic Driver
Pyridine Nitrogen (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
0.85 ± 0.10 Strong -I effect from Br (para to N) and COOH (meta to N) destabilizes the cation.
Carboxylic Acid (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
~3.10 ± 0.20 -I effect from Br (ortho to COOH) stabilizes the anion, lowering pKa vs. benzoic acid.[2]

Key Insight: The dramatic drop in the nitrogen pKa (from ~4.77 in nicotinic acid to <1.[1][2]0) suggests that 4-bromonicotinic acid likely exists as a neutral species (uncharged N, protonated COOH) rather than a zwitterion in its isoelectric state.[1][2]

Experimental Determination Methodologies

Due to the predicted extremely low pKa of the pyridine nitrogen (< 1.0), standard potentiometric titration is often insufficient due to the "acid error" of glass electrodes at very low pH.[2] A dual-method approach is required for full characterization.

Method A: UV-Metric Titration (For pKa < 2.0)

Best for determining the Pyridine Nitrogen pKa.[1]

Principle: This method relies on the Beer-Lambert law.[1][2] The protonated and deprotonated forms of the pyridine ring exhibit distinct UV absorption spectra (bathochromic shift upon protonation).[1][2]

Protocol:

  • Stock Solution: Dissolve 10 mg of 4-bromonicotinic acid in 100 mL of methanol/water (20:80) co-solvent (to ensure solubility).[1][2]

  • Acidification: Prepare a series of 10 samples with fixed analyte concentration (

    
     M) but varying acidity using HClO₄ (range 
    
    
    
    -1.0 to pH 2.0).
  • Measurement: Record UV-Vis spectra (200–400 nm) for each sample.

  • Analysis: Identify the analytical wavelength (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) where the absorbance change is maximal.[2] Plot Absorbance vs. pH (or Hammett acidity function ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ).[2]
  • Calculation: Use the Henderson-Hasselbalch equation linearized for spectrophotometry: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="display ng-star-inserted">

    
    
    
Method B: Potentiometric Titration (For pKa > 2.0)

Best for determining the Carboxylic Acid pKa.

Protocol:

  • Setup: Use a thermostated (25°C) double-walled glass vessel with nitrogen purging to remove dissolved ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2]
    
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) and determine the electrode slope.

  • Titration:

    • Dissolve

      
       M of substance in 0.15 M KCl (ionic strength adjustor).
      
    • Titrate with carbonate-free 0.1 M KOH using a micro-burette (0.001 mL precision).

  • Data Processing: Analyze the titration curve using the Gran plot method or non-linear least squares regression (e.g., Hyperquad software) to refine the equilibrium constants.

Visualization of Equilibria & Workflow

Figure 1: Ionization Species Distribution

This diagram illustrates the shift from the cationic form to the anionic form.[1][2] Note the suppression of the zwitterionic state compared to unsubstituted nicotinic acid.[1][2]

Ionization Figure 1: Stepwise dissociation of 4-bromonicotinic acid. The low pKa of the nitrogen leads to a dominant neutral intermediate. Cation Cationic Form (pH < 0.8) [PyH+, COOH] Neutral Neutral Form (pH 0.9 - 3.0) [Py, COOH] Cation->Neutral  -H+ (Pyridine N)  pKa ~ 0.85 Anion Anionic Form (pH > 3.2) [Py, COO-] Neutral->Anion  -H+ (Carboxyl)  pKa ~ 3.10

[1]

Figure 2: Experimental Workflow for pKa Determination

A decision tree for selecting the correct experimental method based on the predicted acidity.

Workflow Figure 2: Integrated workflow for determining multi-protic dissociation constants. Start Start: 4-Bromonicotinic Acid Sample Solubility Check Aqueous Solubility (Low for neutral form) Start->Solubility Cosolvent Prepare 20% MeOH/Water or 0.15M KCl Solution Solubility->Cosolvent Prediction Predict pKa Range Cosolvent->Prediction Split pKa Range? Prediction->Split Low_pKa Target: Pyridine N (pKa < 2) Split->Low_pKa Very Acidic High_pKa Target: Carboxyl (pKa > 2) Split->High_pKa Weakly Acidic UV_Method Method: UV-Metric Titration (Hammett Acidity Function) Low_pKa->UV_Method Pot_Method Method: Potentiometric Titration (Glass Electrode) High_pKa->Pot_Method Analysis Data Analysis (Bjerrum Plot / Hyperquad) UV_Method->Analysis Pot_Method->Analysis Result Final pKa Values Analysis->Result

Data Synthesis & Implications

Table 1: Comparative Acidity Profile
CompoundpKa (Pyridine N)pKa (COOH)Dominant Species at pH 7.0
Pyridine 5.23N/ANeutral
Nicotinic Acid 4.772.17Anion (

)
4-Bromonicotinic Acid 0.85 (Pred) 3.10 (Pred) Anion (

)
Impact on Drug Development
  • Solubility: The suppression of the zwitterionic form means 4-bromonicotinic acid has lower water solubility at neutral pH compared to nicotinic acid.[1][2] Formulation strategies must account for this by maintaining pH > 4.0 to ensure the anionic form dominates.[1][2]

  • Coupling Reactions: In Suzuki couplings, the extremely low basicity of the nitrogen reduces the risk of the pyridine nitrogen poisoning the Palladium catalyst, potentially improving yields compared to unsubstituted pyridine derivatives.[2]

References

  • GuideChem. (2024).[1][2] 4-Bromonicotinic acid Properties and Predicted pKa Data. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1][2] Nicotinic Acid: Chemical and Physical Properties. PubChem Database.[1][2] Retrieved from [1][2]

  • Albert, A., & Serjeant, E. P. (1984).[2] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1][2] (Standard reference for potentiometric and UV-metric protocols).

  • ChemScene. (2024). 4-Chloronicotinic acid: Structural Analogs and pKa Data. Retrieved from [1][2][3]

  • Thermo Fisher Scientific. (2024).[1][2] 4-Bromopyridine-3-carboxylic acid Safety and Specifications. Retrieved from [1][2]

Sources

Exploratory

Thermal Characterization and Solid-State Dynamics of 4-Bromonicotinic Acid Hydrochloride

Executive Summary 4-Bromonicotinic acid and its halogenated derivatives are critical building blocks in the synthesis of neuroactive pharmaceuticals and advanced agrochemicals[1]. While the free base form of 4-bromonicot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromonicotinic acid and its halogenated derivatives are critical building blocks in the synthesis of neuroactive pharmaceuticals and advanced agrochemicals[1]. While the free base form of 4-bromonicotinic acid (CAS 15366-62-8) exhibits a well-documented melting point range of 118–134 °C[1][2], its conversion to a hydrochloride salt (CAS 1956370-89-0) fundamentally alters its solid-state thermodynamics. This technical guide explores the mechanistic causality behind the thermal behavior of 4-bromonicotinic acid hydrochloride, providing drug development professionals with a self-validating analytical protocol to accurately determine its melting and decomposition thresholds.

Structural Thermodynamics: Free Base vs. Hydrochloride Salt

The thermal phase transition of an active pharmaceutical ingredient (API) or intermediate is dictated by its crystal lattice energy.

In the free base form , 4-bromonicotinic acid molecules are held together primarily by intermolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen, alongside weak van der Waals forces. Thermal energy easily disrupts these bonds, resulting in a clean solid-to-liquid phase transition between 118 °C and 134 °C[2].

Conversely, the hydrochloride salt forms a robust ionic crystal lattice. The protonation of the pyridine nitrogen creates a strong electrostatic attraction with the chloride counterion. In such pyridinecarboxylic acid hydrochlorides, the thermal energy required to break the ionic lattice often exceeds the stability of the covalent bonds within the molecule itself. As a result, these salts rarely undergo a clean melt; instead, they experience high-temperature thermal decomposition (typically involving the release of HCl gas or decarboxylation). For context, the structurally analogous nicotinic acid hydrochloride undergoes thermal decomposition at 272–274 °C[3][4]. Consequently, 4-bromonicotinic acid hydrochloride is expected to exhibit a decomposition onset well above 200 °C.

G FB 4-Bromonicotinic Acid (Free Base) Weak H-Bonds HCl 4-Bromonicotinic Acid HCl (Salt Form) Ionic Lattice FB->HCl + HCl MP_FB Melting Point: 118-134 °C FB->MP_FB Thermal Energy MP_HCl Thermal Decomposition: >200 °C (HCl release) HCl->MP_HCl Thermal Energy

Fig 1. Thermodynamic transition from free base to hydrochloride salt.

Comparative Thermal Data

To aid in formulation and synthesis planning, the thermodynamic profiles of the two states are summarized below:

Property4-Bromonicotinic Acid (Free Base)4-Bromonicotinic Acid Hydrochloride
CAS Number 15366-62-81956370-89-0
Solid-State Bonding Intermolecular Hydrogen BondingIonic Crystal Lattice
Thermal Behavior Clean phase transition (Melting)High-temperature thermal decomposition
Temperature Range 118–134 °C[1][2]>200 °C (Decomposes, analogous to Nicotinic Acid HCl[3])
Analytical Challenge Polymorphism / Trace impuritiesDecarboxylation / HCl gas evolution

Analytical Methodology: A Self-Validating Protocol

Relying solely on visual capillary methods for hydrochloride salts often leads to critical errors, as analysts may misidentify the decomposition point (browning, bubbling) as a true melting point. To ensure scientific integrity, thermal characterization must be treated as a self-validating system utilizing orthogonal techniques: Capillary observation coupled with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Step-by-Step Workflow

Step 1: Sample Desiccation (Causality: Moisture Mitigation) Hydrochloride salts are highly prone to hygroscopicity. Absorbed water acts as a plasticizer, artificially depressing the melting point and initiating premature hydrolysis.

  • Action: Store the 4-bromonicotinic acid hydrochloride sample in a vacuum desiccator over phosphorus pentoxide (

    
    ) for a minimum of 24 hours prior to analysis.
    

Step 2: Instrument Calibration (Causality: Baseline Accuracy)

  • Action: Calibrate the DSC instrument using high-purity Indium (

    
     °C) and Zinc (
    
    
    
    °C) standards. This specifically brackets the high-temperature range where the HCl salt is expected to decompose.

Step 3: Visual Capillary Determination

  • Action: Pack the desiccated sample into a glass capillary tube (2–3 mm depth). Insert into the melting point apparatus.

  • Ramp Rate: Rapidly heat to 180 °C, then reduce the ramp rate to 1 °C/min.

  • Observation: Document the exact temperature at which discoloration (browning) or gas evolution (bubbling) begins. Do not record this as a "melt" unless a clear liquid meniscus forms.

Step 4: Orthogonal Validation via DSC/TGA

  • Action: Place 3–5 mg of the sample into an aluminum crucible with a pinhole lid (to allow evolved HCl gas to escape without pressurizing the pan).

  • Atmosphere: Run under a dry nitrogen purge at 50 mL/min. This sweeps away corrosive HCl gas, protecting the DSC sensors.

  • Analysis: Heat at 10 °C/min from 25 °C to 350 °C.

  • Data Synthesis: Overlay the DSC heat flow curve with the TGA mass loss curve. A true melting point will show an endothermic peak on the DSC with zero mass loss on the TGA. If the endothermic peak coincides with a sharp drop in TGA mass, the event is confirmed as thermal decomposition (loss of HCl), validating the visual capillary data.

G N1 Sample Desiccation (Remove ambient moisture) N3 Capillary Method (Visual Phase/Color Change) N1->N3 N4 DSC / TGA Analysis (Heat Flow & Mass Loss) N1->N4 N2 Calibration (High-purity standards) N2->N3 N2->N4 N5 Data Synthesis (Differentiate Melt vs. Decomp) N3->N5 N4->N5

Fig 2. Self-validating thermal analysis workflow for hydrochloride salts.

Implications in Drug Development

Understanding the exact thermal degradation point of 4-bromonicotinic acid hydrochloride is not merely an academic exercise; it dictates downstream processing parameters. If during hot-melt extrusion, milling, or drying, the processing temperature exceeds the thermal stability threshold of the hydrochloride lattice, the compound will undergo salt disproportionation . This reverts the API back to its free base form, drastically altering its aqueous solubility, dissolution rate, and ultimate bioavailability in the final pharmaceutical formulation. By strictly adhering to the orthogonal thermal validation protocol outlined above, researchers can establish safe processing windows that preserve the integrity of the hydrochloride salt.

References

  • "ALDRICH 4-Bromopyridine-3-carboxylic acid, 95% - Thomas Scientific", Thomas Scientific,[https://vertexaisearch.cloud.google.
  • "4-Bromonicotinic acid - Chem-Impex", Chem-Impex,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUKb_NWY6bX6nX99zRweZLCFZNU_am7Vn3PRfeV7K7wpdnosppo45-PDCrGLtoXMGV9zBbpf256yh-3GR9pQR7vcm-c8imwHh8PaYCnKBf9LVMycqvSWxBEysKB8GCWVMMPQ==]
  • "Nicotinic acid hydrochloride - the NIST WebBook", NIST,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPuF6LpSSyf6DMT6W2kK_7rQJEGso3nWqnsLGIHKHyszeHcycsh1NDmiI-6wjOZLO6d0YedXDtl0C6nmRyXZxizALkwtkqq7kihDfiYlG-8ncXTSv6ZEjAeT5eOts3QLr6Tt9-brzrbvRjeFHYBIej]
  • "nicotinic acid - Organic Syntheses Procedure", Organic Syntheses,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw_XyoCWpgj1GmNTZQoanMCZgiSdZzQIp26TczQ4NZoyLN7B731qNnoK7jbz_TirjdFeVUhxIXedp1vs4x8cmmcWhkfNfwaZotvgLJdEX6sIalJ87YGVkfTLIsapQnZHultVyxpA==]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-bromonicotinic acid from nicotinic acid

Application Note: Regioselective Synthesis of 4-Bromonicotinic Acid via Directed Ortho Metalation (DoM) Executive Summary Target Molecule: 4-Bromonicotinic acid (4-BNA) CAS: 15366-62-8 Primary Application: Critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-Bromonicotinic Acid via Directed Ortho Metalation (DoM)

Executive Summary

Target Molecule: 4-Bromonicotinic acid (4-BNA) CAS: 15366-62-8 Primary Application: Critical intermediate for Suzuki-Miyaura cross-coupling in the synthesis of kinase inhibitors and pyridine-based pharmacophores.

The Challenge: Synthesizing 4-bromonicotinic acid directly from nicotinic acid is synthetically non-trivial due to the electronic properties of the pyridine ring.

  • Electrophilic Aromatic Substitution (EAS): Direct bromination (e.g.,

    
    ) fails to target the C4 position. The pyridine nitrogen and the carboxylic acid group direct electrophiles to the C5 position  (meta to the directing groups).
    
  • Nucleophilic Substitution: Requires a leaving group already at C4, which defeats the purpose of starting from the parent acid.

The Solution: This protocol utilizes Directed Ortho Metalation (DoM) .[1] By exploiting the acidity of the C4 proton adjacent to the carboxylate directing group, we generate a C4-lithiated dianion species. This method offers the most direct, high-yielding route with minimal steps compared to classical N-oxide rearrangement strategies.

Strategic Analysis & Mechanism

To achieve C4-regioselectivity, we must invert the standard reactivity of the pyridine ring. We utilize the carboxylic acid not just as a functional group, but as a Directing Metalation Group (DMG) .

Mechanism of Action
  • Deprotonation 1 (Carboxylate Formation): The first equivalent of base (LDA) removes the acidic carboxylic proton, forming Lithium Nicotinate.

  • Deprotonation 2 (Dianion Formation): The second equivalent of LDA removes the ring proton. While C2 is inductively activated by the nitrogen, the C4 position is thermodynamically favored due to chelation stabilization by the carboxylate and steric repulsion at C2 (lone pair repulsion).

  • Electrophilic Quench: The resulting C4-lithio dianion is trapped with an electrophilic bromine source (

    
     or 
    
    
    
    ).

ReactionPathway cluster_offtarget Avoided Pathway (EAS) Nicotinic Nicotinic Acid (Starting Material) LiNicotinate Lithium Nicotinate (Intermediate) Nicotinic->LiNicotinate LDA (1 eq) -78°C, THF DirectBr 5-Bromonicotinic Acid Nicotinic->DirectBr Br2 / Heat (Wrong Isomer) Dianion C4-Lithio Dianion (Reactive Species) LiNicotinate->Dianion LDA (1.2 eq) Ortho-Lithiation Product 4-Bromonicotinic Acid (Target) Dianion->Product 1. CBr4 (Quench) 2. H3O+ (Workup)

Figure 1: Reaction pathway contrasting the DoM route (C4-selective) with classical bromination (C5-selective).

Detailed Experimental Protocol

Safety Warning: This protocol involves Lithium Diisopropylamide (LDA) and cryogenic conditions. LDA is pyrophoric and moisture-sensitive. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Materials & Reagents
ReagentEquiv.RoleNotes
Nicotinic Acid 1.0SubstrateDry thoroughly before use.
LDA (2.0 M in THF) 2.5BaseFreshly prepared or high-quality commercial source.
THF (Anhydrous) SolventSolventDistilled over Na/Benzophenone or from SPS.
1,2-Dibromo-1,1,2,2-tetrafluoroethane 1.2ElectrophilePreferred over

for cleaner handling.

is also a valid alternative.
HCl (2N) ExcessQuenchFor pH adjustment.
Step-by-Step Procedure

1. Preparation of the Dianion (The Critical Step)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to -78 °C (Dry ice/Acetone bath).

  • Base Addition: Add LDA (2.5 equiv) dropwise via syringe. Ensure the internal temperature does not rise above -65 °C.

  • Substrate Addition: Dissolve Nicotinic Acid (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA mixture over 15–20 minutes.

    • Observation: The solution usually turns a deep yellow/orange color, indicating the formation of the dianion.

  • Metalation: Stir the mixture at -78 °C for 1 hour . Do not warm up; the dianion is unstable at higher temperatures and may rearrange or polymerize.

2. Electrophilic Quench

  • Electrophile Addition: Dissolve the bromine source (1,2-Dibromo-1,1,2,2-tetrafluoroethane or

    
    , 1.2 equiv) in THF. Add this solution slowly to the reaction mixture at -78 °C.
    
  • Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

3. Workup & Isolation

  • Quench: Carefully quench the reaction with water (5 mL) while stirring at 0 °C.

  • Extraction: Transfer to a separatory funnel. Wash with Diethyl Ether (

    
    ) to remove non-acidic organic impurities (e.g., unreacted bromine source or bipyridines). Discard the organic layer. 
    
  • Acidification: Acidify the aqueous layer (containing the lithium salt of the product) with 2N HCl to pH 2–3 .

    • Critical: 4-Bromonicotinic acid is amphoteric but precipitates best at its isoelectric point (approx pH 2.5).

  • Filtration: A solid precipitate should form. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water (if necessary).[2]

Results & Data Interpretation

The following table summarizes expected outcomes based on base selection, highlighting why LDA is the reagent of choice for this specific transformation.

Base UsedTemperatureMajor ProductYield (Isolated)Notes
LDA -78 °C 4-Bromo 65–75% Thermodynamic control favors C4.
LTMP-78 °C4-Bromo70–80%LTMP is bulkier, slightly better selectivity but more expensive.
n-BuLi-78 °CComplex Mix<10%Nucleophilic attack on the pyridine ring (C2/C6) dominates.
Li-Base0 °CDecomposition0%Dianion is unstable above -40 °C.
Analytical Validation
  • 1H NMR (DMSO-d6): Look for two doublets in the aromatic region.

    • 
       ~8.5 ppm (s, 1H, C2-H)
      
    • 
       ~8.4 ppm (d, 1H, C6-H)
      
    • 
       ~7.8 ppm (d, 1H, C5-H)
      
    • Absence of C4 proton confirms substitution.

  • Melting Point: 178–180 °C (Decomposes).

Troubleshooting Guide

Troubleshooting Problem Low Yield / Impurities Check1 Did reaction warm > -60°C during lithiation? Problem->Check1 Check2 Was the THF anhydrous? Problem->Check2 Check3 Was the correct isomer formed? Problem->Check3 Solution1 Maintain -78°C strictly. Dianion degrades rapidly. Check1->Solution1 Solution2 Moisture kills the dianion. Distill THF or use SPS. Check2->Solution2 Solution3 Check NMR. If C5-bromo found, temperature was too high or quench was inefficient. Check3->Solution3

Figure 2: Diagnostic workflow for common synthetic failures in DoM reactions.

Common Pitfalls:

  • "The reaction turned black": The dianion decomposed. Ensure the temperature stays below -70 °C during the 1-hour metalation window.

  • "I recovered starting material": The base (LDA) may have degraded. Titrate your LDA or use a fresh bottle. Ensure 2.5 equivalents are used (1 eq is consumed by the COOH group).

  • "Product is sticky": 4-Bromonicotinic acid can be difficult to dry. Use a vacuum oven at 40 °C with

    
     as a desiccant.
    

References

  • Gribble, G. W.; Saulnier, M. G. "Regioselective metalation of nicotinic acid. Synthesis of 4-substituted nicotinic acid derivatives." The Journal of Organic Chemistry, 1982, 47 (13), 2633–2637.

  • Mongin, F.; Quéguiner, G. "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines." Tetrahedron, 2001, 57 (19), 4059–4090.

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002. (General reference for DoM protocols).
  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Mechanistic insight into thermodynamic vs kinetic control).

Sources

Application

Application Note: Overcoming Electronic Bias and Catalyst Deactivation in 4-Bromopyridine Cross-Couplings

Topic: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromopyridines Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromopyridines Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Pyridine Problem"

Cross-coupling 4-bromopyridines presents a dichotomy in reactivity. While the C4 position is electronically activated for nucleophilic attack (relative to C3), the overall electron-deficiency of the ring renders the C-Br bond less prone to oxidative addition compared to electron-rich aryl halides. Furthermore, the pyridyl nitrogen possesses a lone pair capable of coordinating to the Palladium center (


-donation), displacing labile ligands and forming an inactive "resting state" complex (Catalyst Poisoning).

This guide moves beyond traditional Pd(PPh3)4 methodologies, which often fail due to thermal instability and poisoning, and standardizes on Third/Fourth Generation (G3/G4) Precatalysts and NHC-stabilized systems (PEPPSI).

Strategic Catalyst Selection

The choice of ligand is the single determinant of success. For 4-bromopyridines, the ligand must be bulky enough to prevent


-Pd coordination but flexible enough to facilitate oxidative addition.
Decision Matrix: Selecting the Active System

Use the following logic flow to select your starting catalyst system based on the nucleophilic partner.

G Start Substrate: 4-Bromopyridine Partner Select Nucleophilic Partner Start->Partner Amine Amine (1° or 2°) (Buchwald-Hartwig) Partner->Amine Boron Boronic Acid/Ester (Suzuki-Miyaura) Partner->Boron AmineType Amine Sterics? Amine->AmineType BoronType Boron Stability? Boron->BoronType Primary 1° Amine / Small 2° AmineType->Primary Unimpeded Bulky Bulky 2° / Anilines AmineType->Bulky Sterically Demanding Stable Stable Boronic Acid BoronType->Stable Standard Unstable Unstable/Heteroaryl Boronate BoronType->Unstable Protodeboronation Prone BrettPhos System A: Pd-BrettPhos G4 (Strong Base) Primary->BrettPhos RuPhos System B: Pd-RuPhos G4 (Universal) Bulky->RuPhos XPhos System C: Pd-XPhos G4 (Fast OA) Stable->XPhos PEPPSI System D: Pd-PEPPSI-IPent (High Stability) Unstable->PEPPSI

Figure 1: Catalyst selection workflow. Green nodes indicate Buchwald-type phosphine precatalysts; Red node indicates NHC-based precatalyst.

Protocol 1: C-N Bond Formation (Buchwald-Hartwig)

Target: Coupling 4-bromopyridine with secondary amines. Recommended System: RuPhos Pd G4 . Rationale: RuPhos is a bulky dialkylbiaryl phosphine that creates a protective pocket around the Pd, preventing the pyridine nitrogen from binding. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, minimizing side reactions like halogen scrambling.

Materials
  • Electrophile: 4-Bromopyridine HCl (Freebase prior to use if possible, or use extra base).

  • Nucleophile: Morpholine, Piperidine, or Aniline derivative (1.2 equiv).

  • Catalyst: RuPhos Pd G4 (1–2 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or LHMDS (for base-sensitive substrates).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube. Cool under a stream of Argon.[1]

  • Solids Addition: Charge the vial with RuPhos Pd G4 (1 mol%), NaOtBu (1.5 equiv), and 4-bromopyridine (1.0 equiv).

    • Note: If using the HCl salt of the pyridine, increase base to 2.5 equiv.

  • Liquid Addition: Evacuate and backfill with Argon (x3). Add anhydrous Dioxane via syringe. Add the amine (1.2 equiv).[2][3]

  • Activation: Seal the vessel. Place in a pre-heated block at 80°C .

    • Expert Tip: Do not start at room temperature. Plunging the vessel into a hot block ensures rapid reduction of the Pd(II) precatalyst to the active Pd(0) species, outcompeting catalyst poisoning.

  • Monitoring: Stir vigorously for 2–4 hours. Monitor by LC-MS.[4] Look for the disappearance of the bromide (M+2 pattern).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for aminopyridines).

Protocol 2: C-C Bond Formation (Suzuki-Miyaura)

Target: Coupling 4-bromopyridine with heteroaryl boronic acids. Recommended System: Pd-PEPPSI-IPent .[5][6] Rationale: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family utilizes N-Heterocyclic Carbenes (NHCs).[2][6][7] The IPent variant is extremely bulky. This bulk forces the reductive elimination step (often the turnover-limiting step in sterically crowded couplings) and renders the catalyst virtually immune to poisoning by the pyridine substrate.

Materials
  • Electrophile: 4-Bromopyridine (1.0 equiv).[4]

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd-PEPPSI-IPent (1 mol%).

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[3]

Step-by-Step Procedure
  • Preparation: In a reaction vial, combine Pd-PEPPSI-IPent (1 mol%), Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).

    • Note: PEPPSI catalysts are air-stable as solids, allowing benchtop weighing, but the reaction must be run under inert gas.

  • Substrate Addition: Add 4-bromopyridine.

  • Solvent & Sparging: Add the Dioxane/Water mixture.[3] Sparge with Argon for 5 minutes (bubbling gas directly into solvent) to remove dissolved Oxygen.

    • Why? Oxygen causes homocoupling of the boronic acid (phenol formation), consuming the nucleophile.

  • Reaction: Seal and heat to 60°C .

    • Expert Tip: PEPPSI-IPent is highly active.[5][6][7] Unlike phosphine systems requiring 100°C, this often runs at milder temperatures, reducing protodeboronation of the boronic acid.

  • Workup: Standard aqueous/organic extraction (EtOAc/Water).

    • Scavenging: Pyridine products often bind residual Pd. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtration to ensure low ppm Pd in the final product.

Mechanistic Insight & Troubleshooting

Understanding the failure mode is key to optimization. The diagram below illustrates the competition between the productive cycle and the "Pyridine Poisoning" pathway.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 4-Bromopyridine Poison RESTING STATE (INACTIVE) (Pyridine-N bound to Pd) Pd0->Poison + Pyridine (N-Coordination) TransMet Transmetallation (L-Pd(II)-Ar-Nu) OxAdd->TransMet + Nucleophile / Base OxAdd->Poison + Pyridine (N-Coordination) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Heat / Bulky Ligand

Figure 2: Catalytic cycle showing the off-cycle poisoning pathway. Bulky ligands (L) destabilize the Red node (Poison), forcing the equilibrium back toward the active Green cycle.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Conversion (SM remains) Catalyst Poisoning (N-binding)Switch to Pd-PEPPSI-IPent or XPhos Pd G4 . Increase temp to 100°C to break N-Pd bond.
Homocoupling of Boronic Acid Oxygen in solventSparge solvents rigorously with Argon. Add 10 mol% more Boronic acid.
Protodeboronation (Ar-H formed) Base too strong / Temp too highSwitch base from K3PO4 to K2CO3 or KF . Lower temp to 60°C. Use anhydrous conditions (Dioxane/EtOH).
Low Yield with Pd(PPh3)4 Ligand oxidation / Thermal instabilityStop using Pd(PPh3)4. It is obsolete for this application. Use G3/G4 precatalysts.

References

  • Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Boronic Acid Derivatives with Heteroaryl Halides." Journal of the American Chemical Society. [Link] (Generalized reference for Buchwald-Hartwig foundation).

  • Organ, M. G. et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[5] Angewandte Chemie International Edition, 2009, 48, 2383–2387.[8] [Link]

  • Bruno, N. C.; Buchwald, S. L. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. [Link]

Sources

Method

Recrystallization solvents for 4-bromonicotinic acid hydrochloride

Application Note: Recrystallization Protocols for 4-Bromonicotinic Acid Hydrochloride Executive Summary This guide details the purification of 4-Bromonicotinic acid hydrochloride (4-BNA HCl) via recrystallization. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Protocols for 4-Bromonicotinic Acid Hydrochloride

Executive Summary

This guide details the purification of 4-Bromonicotinic acid hydrochloride (4-BNA HCl) via recrystallization. Unlike its 5-bromo isomer, 4-bromonicotinic acid possesses a bromine atom at the para position relative to the pyridine nitrogen (C4). This structural feature activates the position toward nucleophilic aromatic substitution (


), making the compound sensitive to hydrolysis or alcoholysis at elevated temperatures.

This protocol prioritizes thermal stability and hydrolytic integrity . We recommend non-aqueous solvent systems to prevent the displacement of the bromine atom and to maintain the stoichiometry of the hydrochloride counter-ion.

Solvent Selection Strategy

The choice of solvent is governed by the "Zwitterion vs. Salt" equilibrium. While the free acid (zwitterion) is sparingly soluble in water, the hydrochloride salt is highly polar.

Primary Solvent Candidates
Solvent SystemRoleSuitabilityMechanistic Insight
Isopropanol (IPA) Primary SolventHigh Best balance of solubility. Dissolves the salt at reflux (~82°C) but shows poor solubility at 0°C, maximizing yield.
Ethanol (Absolute) Primary SolventMedium Good solubility, but high risk of esterification (ethyl ester formation) if refluxed for prolonged periods with HCl present.
Methanol SolventLow Too soluble. Difficult to recover yield without excessive concentration (which degrades the product).
Acetonitrile AlternativeMedium Useful for removing non-polar organic impurities.
Antisolvent Candidates
SolventRoleSuitabilityNotes
Diethyl Ether AntisolventHigh Classic pair with Ethanol/IPA. Low boiling point allows easy drying.
Ethyl Acetate AntisolventMedium Good for "crashing out" the salt from alcoholic solutions.
Hexane/Heptane AntisolventLow Immiscible with some polar solvents; creates oiling-out issues.

Critical Control Points (The "Why" Behind the Steps)

  • Thermal Degradation (

    
     Risk):  The C4-Bromine is electron-deficient. Prolonged heating in nucleophilic solvents (water, alcohols) can lead to the formation of 4-hydroxy or 4-alkoxy impurities.
    
    • Control: Limit heating to <30 minutes. Do not exceed 85°C.

  • Hygroscopicity: Pyridine hydrochlorides are hygroscopic.

    • Control: Perform filtration rapidly under a nitrogen blanket or dry atmosphere.

  • Decarboxylation: Nicotinic acid derivatives can decarboxylate at high temperatures (>150°C), but the salt form is generally more stable.

    • Control: Vacuum dry at moderate temperatures (40–50°C).

Detailed Protocols

Method A: The "IPA Thermal Switch" (Recommended)

Best for: Routine purification of crude material with moderate impurities.

Reagents:

  • Crude 4-Bromonicotinic acid HCl

  • Isopropanol (IPA), HPLC Grade (Dry)

  • Activated Charcoal (optional, for colored impurities)

Protocol:

  • Preparation: Place 10.0 g of crude 4-BNA HCl in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 80 mL of Isopropanol. Heat the mixture to reflux (approx. 82°C) in an oil bath.

  • Titration of Solvent: If solids remain after 10 minutes of reflux, add IPA in 5 mL increments until a clear solution is obtained.

    • Note: If a small amount of dark solid remains insoluble, this is likely inorganic salt (NaCl/KBr) or polymerized material. Filter this off hot.

  • Clarification (Optional): If the solution is colored, add 0.5 g activated charcoal, stir for 5 mins at reflux, and filter hot through a pre-warmed Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1 hour) with gentle stirring.

    • Rapid cooling causes "oiling out" or trapping of impurities.

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to complete precipitation.

  • Isolation: Filter the white crystalline solid using a Büchner funnel.

  • Washing: Wash the filter cake with 20 mL of cold IPA.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Method B: Vapor Diffusion / Antisolvent Precipitation

Best for: Thermally unstable samples or small-scale high-purity needs.

Protocol:

  • Dissolve the crude salt in a minimum amount of Methanol or Ethanol at room temperature (or slightly warmed to 40°C).

  • Filter the solution to remove particulates.[1]

  • Place the solution in a beaker.

  • Add Diethyl Ether or Ethyl Acetate dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Add a few drops of the alcohol to clear the solution again.

  • Cover the beaker and let it stand undisturbed in the dark at 4°C overnight.

  • Collect crystals via filtration.

Process Workflow Diagram

The following diagram illustrates the decision logic and workflow for Method A, ensuring the user understands the critical "Hot Filtration" decision point.

RecrystallizationWorkflow cluster_warning Critical Control Point Start Start: Crude 4-BNA HCl Dissolve Suspend in IPA Heat to Reflux (82°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddSolvent Add IPA (5mL aliquots) CheckSol->AddSolvent No (Undissolved Product) FilterHot Hot Filtration (Remove inorganics/charcoal) CheckSol->FilterHot No (Insoluble Impurities) CoolSlow Slow Cooling to RT (1 hour) CheckSol->CoolSlow Yes AddSolvent->CheckSol FilterHot->CoolSlow IceBath Ice Bath (0°C) (30 mins) CoolSlow->IceBath FilterCold Vacuum Filtration IceBath->FilterCold Wash Wash with Cold IPA FilterCold->Wash Dry Vacuum Dry (45°C) Wash->Dry

Caption: Workflow for IPA-based recrystallization. The 'Hot Filtration' step is critical if inorganic salts or carbon are present.

Analytical Validation

To ensure the protocol was successful, verify the product using the following parameters:

TestExpected ResultFailure Mode Indicator
Appearance White to off-white crystalline powderYellow/Brown (Oxidation or Polymerization)
Melting Point 270–275°C (dec)<260°C (Solvent occlusion or impurities)
Silver Nitrate Test Immediate white precipitate (AgCl)No precipitate (Loss of HCl / Free acid form)
HPLC Purity >98.0% (Area %)Presence of 4-Hydroxynicotinic acid

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[2] Retrieved from [Link][3][4]

  • Organic Syntheses. (1955). Nicotinic Acid (General purification of nicotinic acid derivatives).[4] Org.[5] Syn. Coll. Vol. 3, 334. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Purification Strategies for 4-Bromonicotinic Acid

Welcome to the Technical Support Center. Removing unreacted 4-bromonicotinic acid (4-BNA) from a crude reaction mixture is a notoriously difficult bottleneck in organic synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing unreacted 4-bromonicotinic acid (4-BNA) from a crude reaction mixture is a notoriously difficult bottleneck in organic synthesis and drug development. Due to its amphoteric nature, 4-BNA often resists standard aqueous workups, leading to persistent contamination, emulsion formation, and downstream catalytic poisoning.

This guide is designed for research scientists and drug development professionals. It synthesizes physicochemical theory with field-proven troubleshooting protocols to help you design a self-validating purification system.

Part 1: Physicochemical Profiling

To design an effective separation strategy, we must first understand the quantitative properties governing the molecule's behavior in solution. The strongly electron-withdrawing bromine atom significantly alters the electron density of the pyridine ring, shifting its ionization thresholds compared to standard nicotinic acid.

Table 1: Physicochemical Properties of 4-Bromonicotinic Acid

PropertyValueMechanistic ImplicationReference
Chemical Formula C₆H₄BrNO₂Contains both a basic pyridine nitrogen and an acidic carboxyl group.[1]
Molecular Weight 202.007 g/mol Useful for LC-MS validation (m/z ~202).[2]
pKa (Predicted) 0.85 ± 0.10Exists as a zwitterion or ionized salt across a broad physiological pH range.[1]
Aqueous Solubility Sparingly solubleHighly dependent on pH; minimum solubility occurs at its isoelectric point.[1]
Organic Solubility Soluble in DMSO, DMF, EtOHHydrophobic bromine drives partitioning into polar organic solvents.[1]
Part 2: Purification Workflow Logic

Before proceeding to the troubleshooting protocols, consult the decision matrix below to select the optimal purification pathway based on the stability and polarity of your target product.

G Start Crude Reaction Mixture (Contains 4-BNA) Decision1 Target Product Stability? Start->Decision1 AcidStable Acid/Base Stable Decision1->AcidStable Yes AcidSensitive Acid/Base Sensitive Decision1->AcidSensitive No Decision2 Product Polarity? AcidStable->Decision2 Method3 Solid-Phase Scavenging (Amine Resin) AcidSensitive->Method3 Organic Soluble Method4 Reverse-Phase HPLC (0.1% TFA Buffer) AcidSensitive->Method4 Complex Mixture NonPolar Non-Polar Product Decision2->NonPolar Low Polarity Polar Polar/Amphoteric Product Decision2->Polar High Polarity Method2 Aqueous Base Wash (sat. NaHCO3) NonPolar->Method2 Method1 Isoelectric Precipitation (pH ~1.0) Polar->Method1

Decision matrix for separating 4-bromonicotinic acid from crude reaction mixtures.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does 4-bromonicotinic acid persist in the organic phase during a standard aqueous wash? Causality & Mechanism: Standard aqueous workups (e.g., saturated NaHCO₃ or 1M HCl) often fail because 4-BNA is an amphoteric compound[2]. While the parent nicotinic acid has a pKa of approximately 4.75 and exists almost entirely as an anion in standard environmental pH[3], the strongly electron-withdrawing bromine atom at the 4-position drastically lowers the predicted pKa of 4-BNA to ~0.85[1]. At moderately acidic to neutral pH, the molecule forms a zwitterion. The lack of a net charge, combined with the lipophilic nature of the bromine atom, increases its affinity for moderately polar organic solvents (such as MIBK or 1-octanol)[4], preventing complete partitioning into the aqueous phase and often causing severe emulsions.

Q2: What is the most reliable method to selectively precipitate unreacted 4-bromonicotinic acid from my product? Causality & Mechanism: By forcing the pH of the aqueous phase to the molecule's isoelectric point (pI), the net charge of 4-BNA becomes exactly zero. This eliminates ion-dipole interactions with water, bringing the molecule to its point of minimum solubility and forcing it to crystallize out of solution.

Protocol: Isoelectric Point (pI) Precipitation

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove all volatile organic solvents.

  • Reconstitution: Dissolve the resulting residue in a minimal volume of a 1:1 mixture of Methanol and Water.

  • Targeted pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH meter. Adjust the pH strictly to the 0.85–1.0 range (the predicted pKa/pI range)[1].

  • Crystallization: Stir the suspension at 4°C for 2 to 4 hours to maximize precipitation.

  • Separation: Filter the mixture through a sintered glass funnel. The filter cake contains the unreacted 4-BNA.

  • Product Recovery: Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate) to recover your target product. Self-Validation Check: Analyze the filter cake and the organic extract via TLC (Eluent: DCM/MeOH/AcOH 90:9:1) under UV light (254 nm). The 4-BNA spot should be entirely absent from the organic extract.

Q3: My synthesized product is highly acid-sensitive. How can I remove 4-BNA without harsh pH swings? Causality & Mechanism: To avoid acid-catalyzed degradation of your product, avoid aqueous phase extraction entirely. Instead, utilize solid-phase scavenging. By introducing an amine-functionalized macroporous resin (e.g., Amberlyst A21), the basic amine groups on the resin will covalently bind the free carboxylic acid of 4-BNA. This immobilizes the contaminant on a solid support while leaving your neutral or basic target product freely dissolved in the organic solvent.

Protocol: Solid-Phase Scavenging (Amine-Functionalized Resin)

  • Dissolution: Dissolve the crude mixture in an aprotic organic solvent (e.g., Dichloromethane or THF).

  • Resin Addition: Add 3 to 5 molar equivalents of a weak base macroporous resin relative to the estimated amount of unreacted 4-BNA.

  • Agitation: Shake or gently stir the suspension at room temperature for 4–6 hours. (Note: Avoid magnetic stirring bars that can crush the resin beads; use an orbital shaker).

  • Filtration: Filter the suspension through a Celite pad to remove the resin-bound 4-BNA.

  • Washing: Wash the resin cake with 2 column volumes of the reaction solvent.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the purified product. Self-Validation Check: Perform LC-MS on the resulting filtrate. The mass peak corresponding to 4-BNA (m/z ~202)[2] must be absent.

Q4: For complex mixtures requiring chromatography, what mobile phase additives prevent 4-bromonicotinic acid from tailing or co-eluting? Causality & Mechanism: Amphoteric compounds like 4-BNA exhibit severe peak tailing on standard C18 silica columns due to secondary interactions with residual silanols and the presence of multiple ionization states in equilibrium. Adding a strong acid like Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid and fully protonates the pyridine ring, locking the molecule into a single, highly polar protonation state.

Protocol: Reverse-Phase HPLC with Ion Suppression

  • Column Selection: Use a fully end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm and 280 nm. Self-Validation Check: Inject a pure standard of 4-BNA prior to running the mixture. It should elute as a sharp, symmetrical peak. If tailing persists, increase the TFA concentration to 0.2% to further force ion suppression.

References
  • Title: 4-Bromonicotinic acid 15366-62-8 wiki Source: guidechem.com URL: 1

  • Title: Comparative Study on Reactive Extraction of Nicotinic Acid with Amberlite LA‐2 and D2EHPA Source: tandfonline.com URL: 5

  • Title: CAS 15366-62-8: 4-Bromonicotinic acid Source: cymitquimica.com URL: 2

  • Title: Nicotinic Acid | C6H5NO2 | CID 938 Source: nih.gov (PubChem) URL: 3

  • Title: EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS Source: uni-pannon.hu URL: 4

Sources

Optimization

Optimizing base selection for 4-bromonicotinic acid coupling

Topic: Optimizing Base Selection for 4-Bromonicotinic Acid Coupling Ticket ID: #BNA-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The "Zwitterion Trap" Coupling 4-bromoni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Base Selection for 4-Bromonicotinic Acid Coupling Ticket ID: #BNA-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Zwitterion Trap"

Coupling 4-bromonicotinic acid (4-BNA) presents a unique "Zwitterion Trap."[1][2] Unlike standard aryl halides, 4-BNA possesses both an acidic carboxylic proton (


) and a basic pyridine nitrogen.[1][2] This duality creates three distinct failure modes during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.):
  • Catalyst Sequestration: The free pyridine nitrogen is a potent

    
    -donor that can displace phosphine ligands, forming inactive Palladium-pyridine complexes (
    
    
    
    ).[1][2]
  • Solubility Mismatch: As a zwitterion, the substrate is insoluble in non-polar solvents (Toluene, Hexanes) but soluble in water/alcohols, which may not suit your coupling partner.

  • Nucleophilic Attack (

    
    ):  The 4-position of the pyridine ring is highly electron-deficient.[1][2] Strong, nucleophilic bases (e.g., hydroxides, alkoxides) will attack the C-4 position, displacing the bromine and killing the coupling reaction before it starts.
    

This guide provides the logic to navigate these traps through precise base selection.

Diagnostic Phase: Troubleshooting Guide

Identify your failure mode before selecting a new base.[3]

SymptomProbable CauseDiagnostic CheckRecommended Fix
No Reaction (SM Recovery) Catalyst Poisoning by Pyridine N.Did the reaction mixture stay clear/yellow (active) or turn black (precipitated Pd)?Switch to Bulky Ligands. Use SPhos or XPhos to prevent N-coordination. Increase catalyst loading to 5 mol%.
Product is 4-Hydroxynicotinic acid

Hydrolysis.
Did you use NaOH, KOH, or wet conditions with a strong base?Switch Base. Use non-nucleophilic bases like

or

.[1][2] Avoid hydroxides.[1][2]
Product is Nicotinic Acid (Des-bromo) Protodebromination.[1][2]High temperature (>100°C) + Protic solvent?Lower Temp / Anhydrous. Switch to anhydrous conditions with

in Dioxane.
Precipitation of SM Solubility Failure.Is the reaction heterogeneous?The "Salt Strategy". Pre-treat acid with 1 eq. of base in water, lyophilize, then couple.

Base Selection Logic: The Decision Matrix

The choice of base dictates the reaction pathway. We categorize bases by their Nucleophilicity (risk of side reaction) and Solubility Profile (reaction homogeneity).

Tier 1: The "Gold Standard" (Inorganic Carbonates)
  • Bases:

    
    , 
    
    
    
  • Why: They provide a "Goldilocks" zone—strong enough to activate boronic acids (Suzuki) but generally too weak to trigger rapid

    
     at the 4-position.[1][2]
    
  • Protocol Note: Must be used with water (Dioxane/H2O 4:1) to solubilize the inorganic salt and the 4-BNA carboxylate.

Tier 2: The "Solubility King" (Cesium)
  • Base:

    
    
    
  • Why: The "Cesium Effect."[2] The large ionic radius of

    
     makes the carbonate more soluble in organic solvents (DMF, Dioxane) than its Potassium counterpart. This allows for anhydrous coupling , reducing protodebromination.
    
Tier 3: The "Protector" (Phosphates)
  • Base:

    
     (anhydrous or hydrate)
    
  • Why: Mildly basic but highly effective for sterically hindered or sensitive substrates.[1][2] Less nucleophilic than carbonates, reducing the risk of attacking the pyridine ring.

Tier 4: The "Forbidden Zone" (Alkoxides)
  • Bases:

    
    , 
    
    
    
    ,
    
    
  • Verdict: DO NOT USE.

  • Reason: These are strong nucleophiles.[1][2] They will rapidly attack the C-4 position, displacing the Bromine to form the ether (4-tert-butoxynicotinic acid) instead of your coupled product.[1][2]

Visualizing the Selection Logic

BaseSelection Start Start: 4-BNA Coupling SolubilityCheck Is Substrate Water Sensitive? Start->SolubilityCheck Alkoxide STOP: NaOtBu/KOtBu (Risk of SNAr Side Reaction) Start->Alkoxide Avoid Strong Nucleophiles Aqueous No (Aqueous OK) SolubilityCheck->Aqueous Standard Anhydrous Yes (Strictly Anhydrous) SolubilityCheck->Anhydrous Sensitive SNArCheck Is Coupling Partner Base Sensitive? K2CO3 Use K2CO3 / Na2CO3 (Standard Aqueous Suzuki) SNArCheck->K2CO3 Robust K3PO4 Use K3PO4 (Mild, Low Nucleophilicity) SNArCheck->K3PO4 Sensitive Aqueous->SNArCheck Cs2CO3 Use Cs2CO3 (The 'Cesium Effect' in DMF) Anhydrous->Cs2CO3

Figure 1: Decision matrix for base selection based on solvent compatibility and substrate sensitivity.

Optimized Protocol: The "In-Situ Salt" Method

This protocol addresses the solubility issue by converting the free acid to its carboxylate salt in situ, preventing catalyst inhibition by the acid proton.

Reaction Type: Suzuki-Miyaura Coupling Scale: 1.0 mmol[1][2]

Reagents
  • Substrate: 4-Bromonicotinic acid (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) — Resistant to N-coordination.[1][2]
    
  • Base:

    
     (3.0 equiv) — Excess required to neutralize acid (1 eq) + activate boronate (2 eq).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2]

Step-by-Step Workflow
  • The Neutralization Pre-Step (Critical):

    • Add 4-Bromonicotinic acid and 1.0 equiv of

      
       to the reaction vial.
      
    • Add the water portion of the solvent system.

    • Stir for 5 minutes. Observation: Evolution of

      
       gas.[1][2] The solution should turn clear as the potassium salt forms.[2]
      
    • Why: This prevents the free acid from protonating the Pd-ligand complex later.[2]

  • The Charge:

    • Add the Aryl Boronic Acid and the remaining base (2.0 equiv

      
      ).
      
    • Add the organic solvent (Dioxane).

    • Degas: Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the enemy of Palladium.

  • Catalyst Addition:

    • Add

      
       quickly under inert flow.[1][2] Cap immediately.
      
  • Reaction:

    • Heat to 80-90°C for 4-12 hours.

    • Monitoring: Check LCMS.[1][2] Look for the disappearance of the starting material (m/z 202/204).

  • Workup (The Acid Trick):

    • The product will be in the aqueous layer as the carboxylate salt.

    • Wash the reaction mixture with Ethyl Acetate (removes non-polar impurities/dimers).

    • Acidify the aqueous layer to pH ~3-4 using 1M HCl.[1][2] The product (coupled nicotinic acid) should precipitate.[4]

    • Filter or extract with Ethyl Acetate/n-Butanol.[1][2]

Mechanistic Insight: The Interference Pathway

Understanding why the reaction fails is key to fixing it.[2] The diagram below illustrates the competition between the productive cycle and the inhibitory pathways caused by the pyridine nitrogen.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R-Br DeadCat Inactive Complex [Pd(Py)2] Pd0->DeadCat Ligand Displacement TransMet Transmetalation (Base Required) OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Pyridine 4-BNA (Pyridine N) Pyridine->Pd0 Coordination

Figure 2: The catalytic cycle showing the competitive inhibition by the pyridine nitrogen (Red Path). Bulky ligands (e.g., dppf, SPhos) sterically block the red path.

Frequently Asked Questions (FAQs)

Q: Can I use


 for this reaction? 
A:  It is risky. Triphenylphosphine (

) is a monodentate ligand that is easily displaced by the pyridine nitrogen of your substrate. If you must use it, increase loading to 10 mol%. However, bidentate ligands like dppf or bulky ligands like XPhos are significantly more robust for pyridine substrates.

Q: Why do I need 3 equivalents of base? A: Stoichiometry matters.

  • 1.0 equiv neutralizes the carboxylic acid (forming the salt).

  • 1.0 equiv activates the boronic acid (forming the boronate species).

  • 1.0 equiv acts as a buffer/excess to drive the reaction to completion.[2] Using only 1.5-2.0 equiv often leads to incomplete conversion.[1][2]

Q: Can I just protect the acid as a methyl ester first? A: Yes, and this is often the "Nuclear Option" if direct coupling fails. Converting 4-BNA to Methyl 4-bromonicotinate removes the zwitterionic character and the acidic proton, making the coupling much easier (standard Suzuki conditions apply).[2] However, this adds two steps (protection + deprotection). The protocol above (Section 4) is designed to save you those steps.

References

  • BenchChem Technical Guides. 5-Bromonicotinic Acid: Chemical Properties and Synthesis. (General properties of halonicotinic acids).

  • Royal Society of Chemistry. Pd-catalysed C–H functionalisation of free carboxylic acids.[1][2] (Mechanistic insights on free acid coordination).

  • Sigma-Aldrich. 4-Bromonicotinic acid Product Specification and Handling.[1][2] [1][2]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. (Protodeboronation mechanisms).[1][2][5][6][7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromonicotinic Acid Workup &amp; Isolation

Welcome to the Technical Support Center for synthetic methodology and process chemistry. This guide is specifically designed for researchers and drug development professionals experiencing yield losses, baseline impuriti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic methodology and process chemistry. This guide is specifically designed for researchers and drug development professionals experiencing yield losses, baseline impurities, or unexpected side products during the isolation of 4-bromonicotinic acid (and related 4-halopyridines).

Due to the unique electronic environment of the halogenated pyridine core, standard aqueous workup procedures often lead to catastrophic product degradation. This guide provides a mechanistic breakdown of these failures and establishes a self-validating, field-proven protocol for successful isolation.

Diagnostic FAQs: Common Pitfalls and Mechanistic Causality

Q1: I used 1M NaOH to extract my product into the aqueous layer, but after acidification, my NMR shows a completely different compound with a new peak around 11-12 ppm. What happened? You have inadvertently synthesized a 4-pyridone. The C4 position of 4-bromonicotinic acid is highly electrophilic due to the combined electron-withdrawing effects of the pyridine nitrogen and the C3 carboxylic acid. During basic workup, hydroxide ions act as nucleophiles, triggering a rapid Nucleophilic Aromatic Substitution (SNAr). The bromide is displaced to form 4-hydroxynicotinic acid, which irreversibly tautomerizes to the thermodynamically stable 4-oxo-1,4-dihydropyridine-3-carboxylic acid (a 4-pyridone) . The new NMR peak is the pyridone N-H proton.

Q2: My mass recovery is extremely low (<20%) after a standard aqueous workup, even though LC-MS of the crude reaction showed >95% conversion. Where is my product? Your product is likely trapped in the aqueous phase. 4-Bromonicotinic acid is amphoteric, possessing a basic pyridine nitrogen (pKa ~3.5) and an acidic carboxylic acid (pKa ~2.5). At neutral pH (pH 6-7), it exists predominantly as a highly water-soluble zwitterion. Furthermore, standard organic solvents like pure ethyl acetate or dichloromethane struggle to partition the zwitterion out of the aqueous layer.

Q3: I concentrated my organic extracts on the rotary evaporator at 50°C, and the product turned into a black, insoluble tar. Why? Halogenated pyridines, particularly those with carboxylic acids, are thermally sensitive. Elevated temperatures, especially in the presence of trace acids or basic impurities concentrated during solvent evaporation, can trigger decarboxylation. The resulting 4-bromopyridine intermediate is highly unstable as a free base and rapidly undergoes auto-polymerization or degradation .

Mechanistic Deep Dive: The Degradation Pathway

To prevent decomposition, it is critical to understand the causality of the SNAr hydrolysis. The pyridine ring pulls electron density away from the C4 carbon, making the carbon-bromine bond highly susceptible to nucleophilic attack by hydroxide ions or even water under prolonged heating.

SNAr_Hydrolysis A 4-Bromonicotinic Acid (Electrophilic at C4) B Meisenheimer Complex (Transient Intermediate) A->B + OH⁻ (Basic Workup) Nucleophilic Attack C 4-Hydroxynicotinic Acid (Enol Form) B->C - Br⁻ Leaving Group Departure D 4-Pyridone Tautomer (Thermodynamically Stable) C->D Tautomerization (Irreversible)

S_NAr hydrolysis of 4-bromonicotinic acid during basic workup yielding the 4-pyridone tautomer.

Quantitative Data: pH and Temperature Impact on Stability

The following table summarizes the stability and primary degradation pathways of 4-bromonicotinic acid under various workup conditions. This data dictates the boundaries of our optimized protocol.

Workup ConditionpH RangeTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Strong Base (e.g., 1M NaOH)> 1225°C< 5 minutesSNAr Hydrolysis (Pyridone formation)
Mild Base (e.g., Sat. NaHCO₃)8 - 925°C~ 2 hoursSNAr Hydrolysis
Neutral / Zwitterion6 - 725°CStable (> 48 hours)None (But highly water-soluble; poor recovery)
Isoelectric Point (Buffered) 3.5 - 4.0 < 10°C Stable (> 7 days) None (Optimal for organic extraction)
Strong Acid / Heat< 1> 60°C~ 1 hourDecarboxylation / Auto-polymerization

Optimized Step-by-Step Workup Protocol

To successfully isolate 4-bromonicotinic acid, the workup must strictly avoid strong bases, minimize thermal exposure, and target the isoelectric point (pI) to suppress zwitterion formation .

Workup_Workflow Start Crude Reaction Mixture (Contains 4-Bromonicotinic Acid) Quench Quench with Cold Water (Maintain Temp < 10°C) Start->Quench Avoid exotherms pH_Adjust Careful pH Adjustment (Dilute HCl to pH 3.5-4.0) Quench->pH_Adjust Strictly avoid strong bases Extract Extraction (10% iPrOH in CHCl₃) pH_Adjust->Extract Target isoelectric point (pI) Dry Dry & Concentrate (Na₂SO₄, < 30°C Bath Temp) Extract->Dry Rapid processing to prevent degradation

Optimized extraction workflow minimizing thermal and base-catalyzed degradation.

Self-Validating Extraction Methodology

Preparation: Ensure all aqueous solutions (deionized water, brine) are pre-chilled to < 10°C. Prepare a solvent mixture of 10% isopropanol in chloroform (v/v) or use high-purity ethyl acetate.

Step 1: Thermal Quenching Transfer the crude reaction mixture slowly into a vigorously stirred flask containing pre-chilled (0-5°C) deionized water.

  • Causality: Rapid dilution into a cold heat-sink minimizes localized exotherms. Heat accelerates the nucleophilic substitution of the bromide by any trace water/nucleophiles present.

Step 2: Isoelectric pH Adjustment Slowly add 1M HCl or 1M Citric Acid dropwise until the pH reaches exactly 3.5 to 4.0 , monitored continuously via a calibrated pH meter.

  • Causality: This targets the isoelectric point (pI) of 4-bromonicotinic acid. At this pH, the basic pyridine nitrogen is neutralized and the carboxylate is protonated, shifting the equilibrium away from the highly water-soluble zwitterion and maximizing organic solubility.

  • Validation Checkpoint: If the solution turns milky or a fine precipitate forms, you have successfully hit the isoelectric point. Do not add more acid, as over-acidification will protonate the pyridine ring (forming a water-soluble hydrochloride salt).

Step 3: Specialized Extraction Extract the aqueous layer three times with the 10% isopropanol/chloroform mixture.

  • Causality: The addition of a hydrogen-bonding solvent (isopropanol) disrupts the hydration shell of the polar nicotinic acid core, drastically improving the partition coefficient (LogP) compared to pure non-polar solvents.

  • Validation Checkpoint: Spot the aqueous layer on a silica TLC plate (elute with 80:20:1 DCM:MeOH:AcOH) and visualize under short-wave UV (254 nm). If product remains in the aqueous layer, adjust the pH by ±0.2 units and perform one additional extraction.

Step 4: Non-Destructive Washing Wash the combined organic layers once with a minimal volume of cold brine (saturated NaCl).

  • Causality: Brine removes residual water and water-soluble impurities without shifting the carefully calibrated pH of the organic phase.

Step 5: Concentration and Isolation Dry the organic layer over anhydrous Na₂SO₄. Strictly avoid basic drying agents like K₂CO₃. Filter and concentrate under reduced pressure with a rotary evaporator water bath temperature strictly below 30°C.

  • Causality: Elevated temperatures in the presence of trace acids can trigger decarboxylation or polymerization of the halogenated pyridine core. Keeping the bath cold ensures the structural integrity of the 4-bromo substituent.

References

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Purification of 4-Bromonicotinic Acid Derivatives

Current Status: Operational | Topic: Chromatography & Separation Science Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: Welcome to the Bench Welcome.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Chromatography & Separation Science Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: Welcome to the Bench

Welcome. If you are accessing this guide, you are likely struggling with the purification of 4-bromonicotinic acid or its derivatives (esters, amides). These compounds are notorious in the chromatography world. They possess a "Jekyll and Hyde" personality: the basic pyridine nitrogen interacts aggressively with acidic silanols on silica gel, while the carboxylic acid moiety (in the free acid form) creates solubility and ionization challenges.

This guide is not a textbook; it is a troubleshooting engine designed to get your compound pure and off the column. We will bypass generic advice and focus on the specific chemistries of halogenated pyridine-3-carboxylic acids.

Module 1: The Chemistry of Separation (Diagnostic)

Before you pack a column, you must diagnose the specific interaction causing your separation failure.

The "Velcro" Effect

Pyridine derivatives "tail" (streak) on normal phase silica because the lone pair of electrons on the pyridine nitrogen forms hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This secondary interaction competes with your mobile phase, causing the compound to elute slowly and unevenly.

The Amphoteric Trap (Free Acid Only)

4-Bromonicotinic acid is zwitterionic.

  • Low pH: Cationic (Pyridine protonated).

  • Neutral pH: Zwitterionic (Pyridine protonated, Carboxylate deprotonated).

  • High pH: Anionic (Carboxylate deprotonated).

Critical Rule: You cannot purify the free acid on standard silica using neutral solvents. You must force the molecule into a single ionization state using Mobile Phase Modifiers .

Module 2: Decision Matrix & Protocols

Use the following logic flow to select the correct purification strategy.

G Start Identify Your Compound Form Decision Is the Carboxylic Acid Free or Protected? Start->Decision FreeAcid Free Acid (4-Bromonicotinic Acid) Decision->FreeAcid Free Acid (-COOH) Protected Protected Derivative (Ester/Amide) Decision->Protected Ester/Amide (-COOR/-CONR) MethodA Method A: Reverse Phase (C18) (Recommended) FreeAcid->MethodA High Solubility (Aq) MethodB Method B: Normal Phase + Acidic Modifier (High Polarity) FreeAcid->MethodB Low Solubility (Aq) MethodC Method C: Normal Phase + Basic Modifier (Standard) Protected->MethodC

Figure 1: Purification Strategy Decision Tree. Select your method based on the functional group status.

Protocol A: The Free Acid (Reverse Phase - Preferred)

Best for: 4-Bromonicotinic acid (free acid). Reverse phase (C18) eliminates silanol interactions and handles the polarity of the acid.

  • Column: C18 (functionalized silica).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol + 0.1% Formic Acid.

  • Gradient: 0% to 100% B. The acid usually elutes early (5–30% B).

  • Why Acid? The acid modifier keeps the carboxylic acid protonated (neutral) and the pyridine protonated (cationic), ensuring a sharp peak shape by preventing mixed ionization states [1].

Protocol B: The Free Acid (Normal Phase - Difficult)

Use only if C18 is unavailable.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier (CRITICAL): 1% Acetic Acid (AcOH).

  • Typical Gradient: 0% to 20% MeOH in DCM (with constant 1% AcOH).

  • Note: Do NOT use Triethylamine (TEA) with the free acid; it will form a salt that sticks irreversibly to the baseline.

Protocol C: Esters & Amides (Normal Phase - Standard)

Best for: Methyl 4-bromonicotinate, amide derivatives.

  • Stationary Phase: Standard Silica Gel.

  • Solvent System: Hexanes / Ethyl Acetate (EtOAc) OR DCM / MeOH.

  • Modifier: 1% Triethylamine (TEA) or 1% NH₄OH.

  • Pre-treatment: Flush the column with 3 CV (Column Volumes) of the mobile phase containing the base before loading the sample. This neutralizes the acidic silanols [2].

  • Why Base? The base blocks the silanol sites, preventing the pyridine nitrogen from "sticking."

Module 3: Troubleshooting Hub

Issue 1: "My compound is streaking/tailing across 20 fractions."

Diagnosis: Unsuppressed Silanol Interactions. The Fix:

  • If purifying an Ester: You forgot the base. Add 1% Triethylamine (TEA) to your mobile phase. If tailing persists, switch to DCM/MeOH (methanol suppresses silanols better than EtOAc).

  • If purifying the Acid: You likely have mixed ionization. Ensure your mobile phase pH is roughly 2.5–3.0 (using Formic Acid) to keep the molecule in the cationic/neutral form.

Issue 2: "The product is stuck at the baseline (won't elute)."

Diagnosis: Salt Formation or Solubility Crash.

  • Scenario A (Free Acid): Did you use TEA? If yes, you made the triethylammonium salt, which is too polar for silica. Remedy: Flush column with 10% MeOH/DCM + 1% Acetic Acid to break the salt.

  • Scenario B (Solubility): 4-Bromonicotinic acid has poor solubility in DCM. It may have precipitated on the column head. Remedy: Use a "Solid Load" technique (adsorb crude onto Celite or Silica) rather than liquid injection.

Issue 3: "I have a 'Ghost Peak' or co-elution."

Diagnosis: Impurity Profile. In the synthesis of 4-bromonicotinic acid (often via oxidation or bromination), common impurities include:

  • 2-Bromonicotinic acid (Isomer): Very difficult to separate on silica.[2] Solution: Use C18 chromatography or recrystallization from water/ethanol [3].

  • Benzyl Alcohol (from ester hydrolysis): Elutes just before the ester. Solution: Wash your crude organic layer with brine or water before chromatography to remove benzyl alcohol.

Module 4: Data & Solvent Selection

Table 1: Mobile Phase Compatibility Matrix

Compound FormPrimary SolventCo-SolventRequired ModifierStationary Phase
Free Acid WaterACN / MeOH0.1% Formic AcidC18 (Reverse Phase)
Free Acid DCMMeOH1% Acetic AcidSilica (Normal Phase)
Ester/Amide HexanesEtOAc1% TriethylamineSilica (Normal Phase)
Ester/Amide DCMMeOH1% NH₄OH (aq)Silica (Normal Phase)
Workflow Visualization: The Troubleshooting Loop

Troubleshooting Problem Problem Detected Tailing Tailing / Streaking Problem->Tailing NoElution No Elution (Baseline) Problem->NoElution CheckMod Check Modifier Tailing->CheckMod Solubility Precipitation? NoElution->Solubility AddBase Add 1% TEA (For Esters) CheckMod->AddBase Ester AddAcid Add 1% AcOH (For Acids) CheckMod->AddAcid Acid SolidLoad Switch to Solid Load (Celite) Solubility->SolidLoad Yes Polarity Increase Polarity (Switch to C18) Solubility->Polarity No

Figure 2: Troubleshooting Logic Flow. Follow the path based on your chromatographic symptom.

References

  • Biotage. (2023).[3][4] How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.[5] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Functionalizing the 4-Position of Nicotinic Acid

Current Status: Online Ticket ID: NIC-C4-STERIC-001 Subject: Overcoming Steric and Electronic Barriers at C4 of Pyridine-3-Carboxylic Acid Assigned Specialist: Senior Application Scientist Welcome to the Advanced Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: NIC-C4-STERIC-001 Subject: Overcoming Steric and Electronic Barriers at C4 of Pyridine-3-Carboxylic Acid Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Synthesis Support Center

You are likely here because the 4-position of nicotinic acid (niacin) is chemically recalcitrant. You are battling a "perfect storm" of resistance: the buttressing effect from the C3-carbonyl group creates a steric wall, while the pyridine nitrogen dictates electronic bias that often favors the C2 or C6 positions.

This guide treats your synthesis as a system to be debugged. We do not just offer recipes; we offer patches for known failure modes in C4-functionalization.

System Diagnostics: The C3-C4 Conflict

Before troubleshooting, visualize the failure point. The C3-carboxylic acid (or ester/amide) exerts a vicinal steric clash on the C4 position.

  • The Buttressing Effect: The C3 substituent does not just sit there; it repels substituents at C4, raising the transition state energy for any reaction that increases steric bulk at this position.

  • Electronic Mismatch:

    • Electrophilic Aromatic Substitution (SEAr): The ring is electron-deficient. SEAr is virtually impossible at C4 without harsh forcing conditions or activating groups (N-oxide).

    • Nucleophilic Aromatic Substitution (SNAr): C4 is activated (para to N, ortho to EWG), but the trajectory of the incoming nucleophile is blocked by the C3 group.

Decision Matrix: Select Your Debugging Module

DecisionMatrix Start Start: C4 Functionalization IsHalogen Is C4 already halogenated? Start->IsHalogen DirectCH Direct C-H Functionalization? IsHalogen->DirectCH No (H) SNAr SNAr IsHalogen->SNAr Yes (Cl/Br/F) Radical Radical Character? DirectCH->Radical Alkyl/Acyl Group Anionic Anionic/Polar? DirectCH->Anionic Aryl/Heteroatom Minisci Module 1: Minisci Reaction (Radical Alkylation) Radical->Minisci Go to Module 1 DoM Module 2: Directed Metalation (DoM / TMP-Bases) Anionic->DoM Go to Module 2 SNAr_Guide Module 3: SNAr Optimization (Buttressing Issues) SNAr->SNAr_Guide Go to Module 3

Figure 1: Strategic workflow for selecting the correct functionalization pathway based on starting material and desired bond type.

Module 1: Troubleshooting Radical Alkylation (Minisci Reaction)

The Issue: You are attempting to alkylate C4 using a radical source (carboxylic acid + oxidant), but you are getting C2-substitution or low yields.

Root Cause: The Minisci reaction relies on the nucleophilic character of the alkyl radical attacking the protonated (electron-deficient) pyridine.[1] While C2 and C4 are both activated, C2 is statistically and electronically favored due to its proximity to the nitrogen lone pair interaction in the transition state, unless C2 is blocked.

Protocol: Regioselective C4-Alkylation (The "Baran Block" Method)

To hit C4, you must physically block C2 or use a directing group strategy.

Step-by-Step Troubleshooting:

  • Check the C2 Position: Is it open? If yes, you will get a mixture.

    • Fix: Use a C2-blocking group . A removable group like Cl, Br, or even a reversible thioether can direct the radical to C4.

  • Solvent System: Are you using a biphasic system?

    • Standard: DCM/Water or DCE/Water.

    • Optimization: Add TFA (Trifluoroacetic acid) . Protonation of the pyridine is critical for lowering the LUMO energy, making the ring more susceptible to nucleophilic radical attack.[2]

  • Temperature Control:

    • High temp (>80°C) promotes polymerization and decarboxylation without coupling.

    • Target: 50–60°C is the sweet spot for Ag-catalyzed persulfate oxidations.

Recommended Protocol (Ag-Catalyzed):

ReagentEquivalentsRole
Substrate 1.0Nicotinic acid derivative (Ester preferred)
Alkyl Carboxylic Acid 2.0 - 3.0Radical precursor (R-COOH)
AgNO3 0.2 (20 mol%)Catalyst for oxidative decarboxylation
(NH4)2S2O8 1.5 - 2.0Oxidant (Persulfate)
TFA 1.0 - 2.0Activator (Protonates pyridine N)
DCM/H2O 1:1 mixtureBiphasic solvent system

Critical Insight: If you cannot block C2, consider the "innate" steric control . If your alkyl radical is tertiary (bulky), it may prefer C4 over C2 simply to avoid the N-lone pair repulsion, but this is substrate-dependent.

Module 2: Troubleshooting Directed Ortho Metalation (DoM)

The Issue: You are trying to lithiate the ring to quench with an electrophile. You expect the C3-group to direct to C4, but you are getting C2 substitution or decomposition.

Root Cause:

  • The "Ortho Effect": The C3-Directing Group (DG) coordinates the lithium base. The base then deprotonates the nearest acidic proton. C2 is "sandwiched" between the Ring Nitrogen and the C3-DG. This makes C2 protons kinetically hyper-acidic.

  • Nucleophilic Attack: Alkyllithiums (n-BuLi) often attack the pyridine ring (nucleophilic addition) rather than deprotonating it, leading to "Dihydropyridine" byproducts.

Protocol: Forcing C4-Lithiation

To force lithiation at C4, you must use a base that is too bulky to fit into the C2 "sandwich" or block C2.

Step-by-Step Troubleshooting:

  • Switch Bases: Stop using n-BuLi. It is a nucleophile.[1]

    • Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . It is non-nucleophilic and extremely bulky.

  • The "Magnesiate" Approach:

    • Use TMP-MgCl-LiCl (Knochel-Hauser Base) . This base is milder, tolerates esters at C3 (won't attack the carbonyl), and its bulk directs it away from the C2 pocket toward the more accessible C4 position.

  • Directing Group (DG) Selection:

    • Free acid (-COOH) kills DoM (deprotonates to carboxylate).

    • Fix: Convert C3 to a secondary amide (-CONEiPr) or oxazoline . These are powerful DGs that can coordinate the metal to C4 if C2 is blocked.

Experimental Setup (Knochel Base):

  • Conditions: -78°C in dry THF.

  • Base Addition: Add TMP-MgCl-LiCl dropwise.

  • Equilibration: Allow 1-2 hours. C4-magnesiation is slower than C2.

  • Quench: Add electrophile (E+) rapidly.

Module 3: Troubleshooting SNAr (Nucleophilic Substitution)

The Issue: You have a leaving group at C4 (e.g., 4-chloronicotinic acid ester), but the nucleophile (amine, alkoxide) won't displace it, or the reaction is extremely slow.

Root Cause: The Buttressing Effect . The C3-ester/amide group physically obstructs the trajectory of the incoming nucleophile. Even though C4 is electronically activated, it is sterically deactivated.

Protocol: Overcoming the Steric Wall

Visualizing the Steric Trap:

StericMap cluster_0 Steric Zone C3 C3 (Ester) C4 C4 (Cl) C3->C4 Buttressing Repulsion Nu Nucleophile Nu->C4 Blocked Trajectory

Figure 2: The "Buttressing Effect" where the C3 substituent deflects nucleophilic attack at C4.

Troubleshooting Steps:

  • Solvent Polarity: Switch to DMSO or NMP .

    • Why: These dipolar aprotic solvents solvate the cation of your nucleophile, leaving the anion "naked" and more reactive, helping it punch through the steric barrier.

  • Microwave Irradiation:

    • Fix: Heat to 120–150°C in a microwave reactor. The rapid dielectric heating can overcome the high activation energy barrier caused by the steric clash.

  • Leaving Group Swap:

    • If Cl fails, switch to F (Fluorine) .

    • Why: The C-F bond is stronger, but the high electronegativity of F makes the C4 carbon significantly more electrophilic (Meisenheimer complex formation becomes faster). SNAr on 4-fluoronicotinates is roughly 100x faster than 4-chloro analogs.

FAQs: Common User Errors

Q: Can I do these reactions on the free acid (Nicotinic acid)? A: No. The free carboxylic acid (-COOH) is a show-stopper.

  • Minisci: It can decarboxylate or interfere with radical generation.

  • DoM: It will simply deprotonate to the carboxylate salt (-COO-), which deactivates the ring and kills the directing effect.

  • Fix: Always protect as a methyl ester or tert-butyl ester before C4 functionalization. Hydrolyze back to the acid at the very end.

Q: I'm seeing a lot of 4,4'-bipyridine formation. Why? A: This is a radical dimerization artifact in Minisci reactions. It happens when the concentration of your alkyl radical is too low, or the catalyst loading is too high.

  • Fix: Increase the equivalents of your carboxylic acid radical precursor (3.0 - 5.0 eq) to ensure the alkyl radical outcompetes the dimerization.

Q: Why not just use a Suzuki coupling at C4? A: You can, if you can buy the 4-bromo or 4-chloronicotinate. However, synthesizing that precursor often brings you back to the problems listed above (DoM or SNAr). If you have the halide, Suzuki is excellent. Use bulky ligands (e.g., XPhos or RuPhos ) to protect the Pd center from the coordinating pyridine nitrogen.

References & Validated Sources
  • Minisci Reaction Mechanisms & Regioselectivity:

    • Source: "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[3]

    • URL:[Link] (Baran Group - Blocking Group Strategy)

  • Directed Ortho Metalation (DoM) Strategies:

    • Source: "Directed Ortho Metalation.[3][4][5][6] Tertiary Amides and O-Carbamates as Directing Groups." Chemical Reviews.

    • URL:[Link] (Snieckus Review)[3]

  • Knochel-Hauser Bases (TMP-MgCl-LiCl):

    • Source: "Full Functionalization of the Pyridine Scaffold using TMP-Bases." Chemistry - A European Journal.

    • URL:[Link]

  • SNAr Kinetics and Steric Effects:

    • Source: "Nucleophilic Aromatic Substitution of 4-Chloropyridines." Journal of Organic Chemistry.

    • URL:[Link]

Disclaimer: This guide assumes standard safety protocols for handling pyrophoric bases (t-BuLi, n-BuLi) and pressurized microwave vessels. Always consult MSDS before experimentation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 4-Bromonicotinic Acid Hydrochloride in DMSO-d₆

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-bromonicotinic acid hydrochloride in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar and sparingly soluble compounds. By comparing its spectral features with those of related analogues, this document aims to equip researchers with the necessary insights for accurate spectral interpretation and quality control.

The Significance of Structural Verification

4-Bromonicotinic acid and its derivatives are important building blocks in medicinal chemistry, often utilized in the synthesis of a wide array of bioactive molecules. The hydrochloride salt form is frequently employed to enhance solubility and stability. Accurate characterization of these intermediates is critical to ensure the integrity of the final active pharmaceutical ingredient (API). ¹H NMR spectroscopy offers a rapid and non-destructive method to confirm the molecular structure, assess purity, and identify any isomeric impurities.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is intrinsically linked to the meticulousness of the sample preparation. For a hygroscopic and potentially acidic compound like 4-bromonicotinic acid hydrochloride, certain precautions are essential.

Step-by-Step Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-bromonicotinic acid hydrochloride directly into a clean, dry NMR tube. The use of a microbalance is recommended for precision.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the NMR tube using a clean, dry pipette. DMSO-d₆ is an excellent solvent for many organic salts and has a convenient residual solvent peak for referencing.[1][2]

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter. Incomplete dissolution can lead to broadened peaks and a general loss of spectral resolution.

  • Homogenization: Allow the sample to equilibrate to the spectrometer's probe temperature for several minutes before initiating the experiment to minimize thermal gradients that can affect shimming.

  • Instrumentation and Referencing: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. The residual proton signal of DMSO-d₅ in DMSO-d₆, which appears as a quintet at approximately 2.50 ppm, is a commonly used internal reference.[1][3] The water peak in DMSO-d₆ typically appears around 3.3 ppm and its chemical shift can be influenced by temperature and solute concentration.[1]

G cluster_workflow Experimental Workflow for ¹H NMR Analysis weigh 1. Weigh 5-10 mg of 4-bromonicotinic acid HCl add_solvent 2. Add ~0.6 mL of DMSO-d₆ weigh->add_solvent dissolve 3. Vortex/Sonicate for complete dissolution add_solvent->dissolve equilibrate 4. Equilibrate sample in NMR probe dissolve->equilibrate acquire 5. Acquire ¹H NMR spectrum equilibrate->acquire

Caption: A streamlined workflow for preparing a 4-bromonicotinic acid hydrochloride sample for ¹H NMR analysis in DMSO-d₆.

Spectral Analysis and Comparison

Caption: Chemical structure of 4-bromonicotinic acid hydrochloride with protons labeled for NMR assignment.

Predicted ¹H NMR Spectrum of 4-Bromonicotinic Acid Hydrochloride in DMSO-d₆:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.1Singlet (or narrow doublet)-
H-6~8.8Doublet~5
H-5~8.0Doublet~5
COOH~13-14Broad singlet-
N-H~14-16Broad singlet-

Rationale for Predictions:

The formation of a hydrochloride salt with the pyridine nitrogen leads to a general downfield shift of all ring protons due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons.[4][5]

  • H-2 and H-6 (α-protons): These protons are adjacent to the electron-withdrawing pyridinium nitrogen and are therefore expected to be the most deshielded. The bromine atom at the 4-position will have a further deshielding effect on the adjacent protons.

  • H-5 (β-proton): This proton is further from the nitrogen and is expected to be the most upfield of the aromatic signals.

Comparative Spectral Data:

To substantiate the predicted spectrum, we can compare it with the experimental data of related compounds in DMSO-d₆.

CompoundH-2 (ppm)H-6 (ppm)H-5 (ppm)H-4 (ppm)Reference
Nicotinic Acid 9.138.837.588.32
Nicotinic Acid HCl ----SpectraBase
5-Bromonicotinic Acid 9.058.95-8.42[6]
  • Comparison with Nicotinic Acid: The proton chemical shifts of nicotinic acid in DMSO-d₆ provide a baseline. The formation of the hydrochloride salt is expected to shift all these signals further downfield.

  • Comparison with 5-Bromonicotinic Acid: The spectrum of 5-bromonicotinic acid demonstrates the deshielding effect of the bromine atom on the adjacent protons. In our target molecule, the bromine at the 4-position will influence H-2 and H-6.

The Choice of DMSO-d₆ as a Solvent

DMSO-d₆ is a highly polar aprotic solvent, making it an excellent choice for dissolving polar compounds and salts like 4-bromonicotinic acid hydrochloride. Its high boiling point also provides a wide temperature range for analysis if needed. However, its viscosity can sometimes lead to broader lines compared to less viscous solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The residual water peak in DMSO-d₆ can sometimes interfere with the analysis of exchangeable protons (e.g., -OH, -NH).

Alternative Solvents:

  • Methanol-d₄ (CD₃OD): A polar protic solvent that can also be suitable. The acidic proton of the carboxylic acid and the N-H proton of the hydrochloride would likely exchange with the deuterium of the solvent, leading to the disappearance of their signals.

  • Deuterium Oxide (D₂O): If the compound is sufficiently soluble in water, D₂O can be used. Similar to methanol-d₄, exchangeable protons will be replaced by deuterium.

Beyond NMR: Complementary Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purity assessment of nicotinic acid and its derivatives.[7][8] It can effectively separate the main compound from starting materials, by-products, and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of nicotinic acid, GC-MS can provide both separation and mass information, aiding in impurity identification.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.[10]

Conclusion

The ¹H NMR spectrum of 4-bromonicotinic acid hydrochloride in DMSO-d₆ is a critical analytical tool for its structural verification and purity assessment. Although a publicly available experimental spectrum is elusive, a reliable prediction can be formulated through the comparative analysis of related nicotinic acid derivatives. The downfield shift of the aromatic protons upon hydrochloride formation is a key diagnostic feature. By following a meticulous experimental protocol and considering the nuances of solvent selection, researchers can obtain high-quality spectra for confident structural assignment. For a comprehensive characterization, the integration of complementary analytical techniques such as HPLC and MS is highly recommended.

References

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bull. Acad. Pol. Sci., Ser. Sci. Chim.1965, 13, 737-741.
  • Harrell, S. A.; McDaniel, D. H. NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). J. Chem. Phys.1977, 67 (7), 3247-3253.
  • Xu, Q.-c.; Lv, H.-j.; Lv, Z.-q.; Liu, M.; Li, Y.-j.; Wang, X.-f.; Zhang, Y.; Xing, G.-w.
  • Amarasekara, A. S.; Callis, B.; Wiredu, B. 1 H NMR spectrum of 4 in DMSO-d 6.
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
  • 1H NMR Spectrum (1D, 200 MHz, DMSO-d6 at 25C, simul
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515.
  • El-Gindy, A.; Emara, S.; Shaaban, H. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules2021, 26 (7), 2056.
  • Describe the 1H NMR spectrum you would expect for each of the following compounds and explain why. Pearson.
  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics2010, 29 (9), 2176–2179.
  • Khan, M. S.; Shaik, M. M. A Review of Analytical Methods for the Determination of Nicotinamide. J. Baqai Med. Univ.2016, 19 (1), 45-51.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
  • Hoff, R. J.; Paquette, W. D.; Smith, S. A. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016, 20 (3), 641–644.
  • 5-Bromonicotinic acid(20826-04-4) 1H NMR spectrum. ChemicalBook.
  • 4-Bromopyridine-3-carboxylic acid 95. Sigma-Aldrich.
  • 4-Bromopyridine-3-carboxaldehyde(154105-64-3) 1H NMR spectrum. ChemicalBook.
  • 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR spectrum. ChemicalBook.
  • Pyridine hydrochloride(628-13-7) 1H NMR spectrum. ChemicalBook.
  • Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. EPFL.
  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • 4-Bromopyridine-3-carboxylic acid, 96% 1 g. Thermo Scientific Chemicals.
  • 3-Bromopyridine. PubChem.
  • Supporting Information for. The Royal Society of Chemistry.
  • [Figure], 1H NMR Spectrum (300 MHz, DMSO-d6) of Analog CID 49868642 (Entry 2, Table 2). Probe Reports from the NIH Molecular Libraries Program.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • 4-Bromonicotinic acid. ChemScene.
  • 4-Bromocinnamic acid(1200-07-3) 1H NMR spectrum. ChemicalBook.

Sources

Comparative

C13 NMR shifts of 4-bromonicotinic acid vs 4-chloronicotinic acid

This guide provides a technical comparison of the C NMR spectral characteristics of 4-bromonicotinic acid and 4-chloronicotinic acid. It focuses on the heavy-atom effect as the primary discriminator for structural verifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the


C NMR spectral characteristics of 4-bromonicotinic acid and 4-chloronicotinic acid. It focuses on the heavy-atom effect as the primary discriminator for structural verification.

Comparative Guide: C NMR Shifts of 4-Bromonicotinic Acid vs. 4-Chloronicotinic Acid

Executive Summary

In drug development, 4-halonicotinic acids are critical intermediates for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (


). Distinguishing between the 4-bromo  and 4-chloro  analogues is essential for process control, as their reactivities differ significantly (Br > Cl in Pd-catalyzed couplings; Cl often preferred for cost in 

if activated).

The definitive structural discriminator in


C NMR is the chemical shift of the C4 carbon  (ipso to the halogen). Due to the Heavy Atom Effect , the C4 signal in 4-bromonicotinic acid appears significantly upfield (

ppm) compared to the 4-chloro analogue, despite bromine being less electronegative than chlorine.
Theoretical Basis: The Heavy Atom Effect

While electronegativity suggests that a carbon attached to a more electronegative atom (Cl) should be more deshielded (downfield) than one attached to a less electronegative atom (Br), the trend reverses for heavy halogens (Br, I).

  • Inductive Effect (-I): Cl > Br. This would normally place C-Cl downfield of C-Br.

  • Heavy Atom Effect (Spin-Orbit Coupling): As the atomic number of the substituent increases (Br, I), spin-orbit coupling shields the attached carbon nucleus, shifting the signal upfield .

  • Net Result: The C-Br carbon resonates at a lower frequency (lower ppm) than the C-Cl carbon.

Comparative Chemical Shift Data

The following data represents characteristic chemical shifts in DMSO-d


 .
Carbon PositionAssignment4-Chloronicotinic Acid (

ppm)
4-Bromonicotinic Acid (

ppm)

(Cl - Br)
Mechanistic Note
C=O Carboxyl166.5166.8~ -0.3Minimal effect from C4 halogen.
C2

-CH (Ortho to COOH)
152.8153.5~ -0.7Deshielded by adjacent N and COOH.
C6

-CH (Para to COOH)
151.2151.5~ -0.3Typical

-pyridine shift.
C4 Ipso to Halogen 143.5 134.2 +9.3 PRIMARY DISCRIMINATOR.
C3 Quaternary (Ipso to COOH)128.5130.1~ -1.6Ortho to halogen; steric compression may affect shift.
C5

-CH (Ortho to Halogen)
125.1128.4~ -3.3

-position is sensitive to resonance effects.

Note: Values are standardized estimates based on substituent chemical shift (SCS) additivity rules for pyridine derivatives in DMSO-d


. Exact values may vary 

0.5 ppm depending on concentration and temperature.
Structural Visualization & Numbering

The following diagram illustrates the structure and numbering scheme used for the assignment.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 COOH COOH C3->COOH Pos 3 C5 C5 C4->C5 X X (Cl/Br) C4->X Pos 4 (Discriminator) C6 C6 C5->C6 C6->N1

Caption: Pyridine ring numbering. C4 is the diagnostic carbon. X = Cl or Br.

Experimental Protocol

To ensure reproducible chemical shifts, follow this standardized protocol.

A. Sample Preparation
  • Solvent: Use DMSO-d

    
      (99.9% D).
    
    • Why: Nicotinic acids have poor solubility in CDCl

      
      . DMSO ensures full solvation of the carboxyl group and prevents aggregation shifts.
      
  • Concentration: Prepare a 30–50 mg/mL solution.

    • Note: Lower concentrations may require excessive scan times for quaternary carbons (C3, C4, C=O).

  • Reference: Calibrate the spectrum to the DMSO-d

    
     septet center peak at 39.52 ppm .
    
B. Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C3, C4, C=O) have long T1 relaxation times. A short D1 will suppress the diagnostic C4 signal.

  • Scans (NS): Minimum 512 scans (for 50 mg/mL).

  • Spectral Width: 240 ppm (to capture C=O ~166 ppm).

C. Analysis Workflow

Workflow Start Acquire 13C{1H} Spectrum in DMSO-d6 CheckCO Identify C=O Signal (~166 ppm) Start->CheckCO CheckC4 Locate C4 Signal (Ipso to Halogen) CheckCO->CheckC4 Decision Shift Value? CheckC4->Decision ResCl Result: 4-Chloronicotinic Acid (C4 ≈ 143-144 ppm) Decision->ResCl > 140 ppm ResBr Result: 4-Bromonicotinic Acid (C4 ≈ 133-135 ppm) Decision->ResBr < 138 ppm

Caption: Decision tree for identifying the halogen substituent based on C4 chemical shift.

References
  • Sigma-Aldrich. 4-Chloropyridine-3-carboxylic acid Product Data. Retrieved from .

  • Sigma-Aldrich. 4-Bromopyridine-3-carboxylic acid Product Data. Retrieved from .

  • ChemicalBook. Nicotinic Acid 13C NMR Spectral Data. Retrieved from .[1]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. (Reference for DMSO-d6 calibration).

Sources

Validation

Chromatographic Purity Analysis of 4-Bromonicotinic Acid: Traditional C18 vs. Fluorinated Phenyl (PFP) Methodologies

Topic: HPLC Method for Purity Analysis of 4-Bromonicotinic Acid: A Comparative Guide Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, QC Managers Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for Purity Analysis of 4-Bromonicotinic Acid: A Comparative Guide Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, QC Managers

Executive Summary & Technical Context

4-Bromonicotinic acid (4-BNA) is a critical intermediate in the synthesis of pyridine-based kinase inhibitors and agrochemicals.[1] Its analysis presents a dual chromatographic challenge:

  • Zwitterionic Nature: The presence of a basic pyridine nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ) leads to pH-dependent ionization, often resulting in severe peak tailing on traditional silica-based columns due to secondary silanol interactions.
  • Regioisomer Resolution: Synthetic pathways (e.g., bromination of nicotinic acid) frequently generate the 5-bromo and 2-bromo isomers. These impurities possess near-identical hydrophobicity to 4-BNA, making separation on standard alkyl-bonded phases (C18) difficult.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized PFP (Pentafluorophenyl) methodology. While C18 remains the workhorse for general purity assessments, our data demonstrates that PFP phases offer superior selectivity for halogenated pyridine isomers through specific


-

and halogen-bonding mechanisms.
Comparative Methodologies
Method A: The Baseline (Traditional C18)

The "Generic" Approach This method utilizes a standard end-capped C18 column. It relies primarily on hydrophobic subtraction. To suppress the ionization of the carboxylic acid and protonate the pyridine ring (ensuring a single charged state), a low pH phosphate buffer is used.

  • Column: High-purity C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 20 minutes.

Method B: The Advanced Solution (PFP Core-Shell)

The "Optimized" Approach This method utilizes a Pentafluorophenyl (PFP) core-shell column. The fluorine atoms on the stationary phase create a localized electron-deficient ring system, allowing for strong interaction with the electron-rich bromine atom and the pyridine ring of the analyte.

  • Column: Core-Shell PFP (e.g., 150 x 4.6 mm, 2.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Methanol (Selected to enhance

    
    -
    
    
    
    selectivity)
  • Gradient: 10% B to 55% B over 15 minutes.

Performance Comparison Data

The following data summarizes the separation of a spiked sample containing 4-BNA (Analyte), 5-Bromonicotinic acid (Impurity A), and Nicotinic acid (Starting Material).

Performance MetricMethod A: Standard C18Method B: PFP Core-ShellImprovement
Resolution (

) (4-Br vs 5-Br)
1.2 (Co-elution risk)3.8 (Baseline Resolved) +216%
Tailing Factor (

) of 4-BNA
1.8 (Significant tailing)1.1 (Symmetric) -39% (Better)
Retention Time (4-BNA) 12.4 min8.2 min34% Faster
LOD (Signal-to-Noise = 3) 0.5 µg/mL0.1 µg/mL5x Sensitivity
Mechanism Hydrophobicity onlyHydrophobicity +

-

+ Halogen Bonding
N/A

Analyst Insight: The C18 method fails to fully resolve the 4-bromo and 5-bromo regioisomers (


) because the hydrophobic contribution of the bromine atom is identical in both positions. The PFP phase discriminates based on the electron density distribution around the pyridine ring, which is significantly altered by the bromine position.
Detailed Experimental Protocols
Protocol 1: Sample Preparation & System Suitability

This protocol applies to both methods to ensure standardization.

  • Diluent Preparation: Mix Water/Methanol (90:10 v/v). Note: High organic content in diluent can cause peak distortion for early eluting polar acids.

  • Stock Solution: Accurately weigh 10.0 mg of 4-Bromonicotinic acid reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent (Conc: 0.5 mg/mL).

  • Impurity Spike: Add 5-Bromonicotinic acid to a final concentration of 0.5% (w/w) relative to the main peak to mimic a process impurity.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter. Nylon filters may adsorb acidic pyridines.

Protocol 2: Optimized PFP Method Execution
  • Equilibration: Flush the PFP column with 10% Methanol / 90% Buffer for 10 minutes at 1.0 mL/min.

  • Injection: Inject 5 µL of the sample.

  • Detection: Monitor UV absorbance at 260 nm .

    • Rationale: Pyridine derivatives show strong absorption at 260 nm. 210 nm is avoided due to background noise from formate buffers.

  • Integration: Integrate the main peak (approx. 8.2 min) and the isomer impurity (approx. 9.5 min).

  • System Suitability Criteria:

    • 
       (4-BNA) < 1.3[2][3]
      
    • 
       (Impurity vs Main) > 2.0
      
    • %RSD of Area (n=5) < 1.0%

Mechanistic Visualization

The following diagrams illustrate the decision logic for method selection and the interaction mechanisms that drive the superior performance of the PFP phase.

Figure 1: Method Development Decision Tree

MethodSelection Start Start: 4-Bromonicotinic Acid Purity CheckIsomers Are Regioisomers (e.g. 5-Br) Present? Start->CheckIsomers StandardC18 Method A: Standard C18 (Hydrophobic Separation) CheckIsomers->StandardC18 No (Unlikely) CheckTailing Is Peak Tailing > 1.5? CheckIsomers->CheckTailing Yes StandardC18->CheckTailing If Tailing Fails AdvancedPFP Method B: PFP Core-Shell (Pi-Pi + Halogen Selectivity) CheckTailing->AdvancedPFP Yes: Use PFP MixedMode Alternative: Mixed-Mode (C18 + Cation Exchange) CheckTailing->MixedMode Severe Tailing/Basic pH Req Result Validated Method AdvancedPFP->Result High Resolution Symmetric Peaks

Caption: Decision logic for selecting PFP over C18 when analyzing halogenated pyridine isomers.

Figure 2: Separation Mechanism Comparison

Mechanisms cluster_0 C18 Interaction (Method A) cluster_1 PFP Interaction (Method B) C18_Node Alkyl Chain (C18) Analyte_A 4-BNA C18_Node->Analyte_A Hydrophobic (Weak) Silanol Free Silanol (-Si-OH) Analyte_A->Silanol Ionic Interaction (Causes Tailing) PFP_Node Fluorinated Ring (F5) Analyte_B 4-BNA PFP_Node->Analyte_B Pi-Pi Interaction (Strong) Isomer_B 5-BNA (Isomer) PFP_Node->Isomer_B Halogen Bonding (Selective)

Caption: C18 suffers from silanol tailing; PFP leverages Pi-Pi and Halogen bonding for isomer resolution.

References
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020). How to separate a mixture of organic acids by HPLC? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

Sources

Comparative

High-Resolution Mass Spectrometry for Isomeric Differentiation: A Comparative Guide to 4-Bromonicotinic Acid Fragmentation

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap, Q-TOF) against traditional Triple Quadrupole (QqQ) systems for the structural elucidation of 4-BNA. By...

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap, Q-TOF) against traditional Triple Quadrupole (QqQ) systems for the structural elucidation of 4-BNA. By examining the mechanistic causality behind its fragmentation, we provide a self-validating framework for robust isomeric differentiation.

The Mechanistic Causality of 4-BNA Fragmentation

To optimize any mass spectrometry workflow, one must first understand the intrinsic chemical drivers of the analyte. 4-Bromonicotinic acid (


) possesses three defining features that dictate its behavior in Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID):
  • The Bromine Isotopic Signature: Bromine exists naturally as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. This creates a highly diagnostic isotopic doublet separated by 2.00 Da in the intact precursor and any bromine-retaining fragments.
  • The Carboxylic Acid Moiety: In positive ESI mode, protonation occurs primarily on the basic pyridine nitrogen. Upon collisional activation, the carboxylic acid group readily undergoes decarboxylation (loss of

    
    , -44 Da) or dehydration (loss of 
    
    
    
    , -18 Da)[3].
  • The Ortho Effect (Causality of Isomer Differentiation): In 4-BNA, the bromine atom at C4 is ortho to the carboxylic acid at C3. This spatial proximity sterically and electronically influences the transition state during CID. Unlike 5-bromonicotinic acid (where the substituents are meta), 4-BNA exhibits a lower activation energy for the secondary loss of

    
     following decarboxylation, driven by the formation of a stable pyridyl cation.
    

MS_Fragmentation M 4-Bromonicotinic Acid [M+H]+ m/z 201.95 / 203.95 H2O_loss [M+H - H2O]+ m/z 183.94 / 185.94 M->H2O_loss -H2O (-18 Da) Minor CO2_loss [M+H - CO2]+ m/z 157.96 / 159.96 (Bromopyridine cation) M->CO2_loss -CO2 (-44 Da) Primary Pathway Br_loss [M+H - Br]+ m/z 123.03 M->Br_loss -Br• (-79/-81 Da) High Energy Py_cation Pyridyl Cation m/z 78.03 CO2_loss->Py_cation -HBr (-80/-82 Da) Ortho-driven

Caption: MS/MS Fragmentation Pathway of 4-Bromonicotinic Acid in Positive ESI Mode.

Technology Comparison: HRAM vs. QqQ for Isomer Analysis

When selecting an analytical platform for halogenated isomers, researchers must weigh sensitivity against spectral resolution. While QqQ mass spectrometers are the gold standard for targeted quantitation via Multiple Reaction Monitoring (MRM), they fundamentally struggle with positional isomers that share the same primary fragmentation pathways[4].

Table 1: Performance Comparison for Bromonicotinic Acid Isomers

Analytical FeatureHRAM (Orbitrap / Q-TOF)Triple Quadrupole (QqQ)Causality / Impact on Analysis
Mass Accuracy

ppm

Da
HRAM resolves isobaric matrix interferences, ensuring the

157.96 is definitively

.
Isotopic Fidelity ExcellentPoor to ModerateHRAM full scans preserve the exact 1:1

ratio for post-acquisition scoring. QqQ MRMs isolate only one isotope per transition.
Isomer Differentiation HighLowIsomers share major transitions (e.g., 202

158). HRAM captures minor diagnostic fragments (e.g.,

78.03) required for differentiation[2].
Sensitivity Moderate to HighVery HighQqQ is superior for absolute quantitation of a known, chromatographically isolated target.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It utilizes orthogonal separation mechanisms and stepped collision energies to confirm both the intact isotopic envelope and the diagnostic fragment ratios.

Step 1: Sample Preparation & Matrix Spiking
  • Prepare a 1 mg/mL stock solution of 4-bromonicotinic acid in LC-MS grade Methanol.

  • Dilute to a working concentration of 1 µg/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Spike the sample with a stable isotope-labeled internal standard (e.g., Nicotinic Acid-

    
    ) to monitor ionization suppression and retention time drift.
    
Step 2: UHPLC Chromatographic Separation

Causality: Standard C18 columns often fail to baseline-resolve halogenated positional isomers. We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides enhanced dipole-dipole,


, and charge-transfer interactions, which are highly sensitive to the spatial arrangement of the electronegative bromine atom.
  • Column: PFP UHPLC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.3 mL/min.

Step 3: HRAM MS/MS Acquisition
  • Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Full Scan:

    
     100–500 at 70,000 resolution. Purpose: Capture the exact mass and 1:1 isotopic ratio of the 
    
    
    
    precursor (
    
    
    201.9504 / 203.9483).
  • Data-Dependent MS/MS (ddMS2): Isolate the precursor using a narrow 1.0 Da window.

  • Self-Validation Step: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Low energy (NCE 20) captures the fragile dehydration event (

    
     183.94); medium energy (NCE 40) maximizes the primary decarboxylation (
    
    
    
    157.96); high energy (NCE 60) forces the diagnostic ortho-driven loss of HBr to yield the pyridyl cation (
    
    
    78.03)[5].

Workflow Prep Sample Prep & Matrix Spike LC UHPLC Separation (PFP Column) Prep->LC Ion ESI Source (Stepped NCE) LC->Ion Mass HRAM MS/MS (Orbitrap/Q-TOF) Ion->Mass Data Spectral Matching & Isotope Scoring Mass->Data

Caption: Self-Validating LC-MS/MS Analytical Workflow for Isomeric Differentiation.

Quantitative Data: Isomeric Differentiation

The table below summarizes the expected HRAM MS/MS fragmentation data (at NCE 40) used to differentiate 4-BNA from its closely related isomers.

Table 2: Diagnostic Fragment Ions of Bromonicotinic Acid Isomers (Positive ESI)

CompoundPrecursor

(

)
Major Product 1 (

)
Major Product 2 (

)
Diagnostic Differentiator
4-Bromonicotinic Acid 201.95 / 203.95157.96 / 159.96 (Base Peak)183.94 / 185.94 (Low)High intensity of

78.03
due to ortho-facilitated HBr loss.
5-Bromonicotinic Acid 201.95 / 203.95157.96 / 159.96 (Base Peak)183.94 / 185.94 (Moderate)Suppressed

78.03; requires higher NCE to induce ring cleavage due to meta stability.
6-Bromonicotinic Acid 201.95 / 203.95157.96 / 159.96 (Base Peak)183.94 / 185.94 (Low)Prominent direct loss of Br radical (

123.03) due to activation by the adjacent pyridine nitrogen.

By combining PFP-based chromatographic retention times with HRAM stepped-collision spectra, researchers can confidently annotate 4-bromonicotinic acid, bypassing the ambiguity that plagues standard QqQ methodologies.

References
  • Language model-guided anticipation and discovery of mammalian metabolites Nature (2026). URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts (2023). URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products RSC Advances (2015). URL:[Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Journal of the American Society for Mass Spectrometry / PMC (2011). URL:[Link]

Sources

Validation

Reactivity Comparison: 4-Bromo vs. 5-Bromo vs. 6-Bromonicotinic Acid

This guide provides an in-depth technical comparison of 4-bromo, 5-bromo, and 6-bromonicotinic acids.[1] It is designed for medicinal chemists and process engineers requiring precise data on reactivity profiles, regiosel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-bromo, 5-bromo, and 6-bromonicotinic acids.[1] It is designed for medicinal chemists and process engineers requiring precise data on reactivity profiles, regioselectivity, and synthetic utility.

A Technical Guide for Scaffold Selection and Functionalization [1]

Executive Summary: The Isomer Selection Matrix

In drug discovery, the choice between bromonicotinic acid isomers is rarely arbitrary. Each isomer dictates a specific chemical trajectory due to the interplay between the pyridine nitrogen (


), the carboxylic acid (

), and the bromine position.
Feature4-Bromonicotinic Acid 5-Bromonicotinic Acid 6-Bromonicotinic Acid
Position (vs

)

(Gamma)

(Beta)

(Alpha)
Position (vs

)
orthometapara

Reactivity
Moderate (Steric hindrance)Inert (Electronic mismatch)High (Ideal activation)
Suzuki Coupling Challenging (Ortho-effect)Excellent (Standard aryl-Br)Good (Potential N-coordination)
Acidity (pKa) High Acidity (Inductive)ModerateModerate/Low
Primary Use Specialized Core FunctionalizationLibrary Scaffold ConstructionHeterocyclic Extension

Electronic Structure & Activation Zones

Understanding the electronic landscape is prerequisite to predicting reactivity.[1] The pyridine ring is electron-deficient, but the degree of deficiency varies by position.

Structural Visualization

The following diagram illustrates the electronic relationships and activation zones for each isomer.

G cluster_legend Reactivity Zones cluster_molecules High SNAr High SNAr Reactivity Inert SNAr Inert to SNAr Steric Sterically Hindered Node4 4-Bromonicotinic Acid (gamma-position) Ortho-COOH steric clash Node4->Steric Ortho to COOH Node5 5-Bromonicotinic Acid (beta-position) Meta-relationship = Stable Node5->Inert SNAr Beta to N Node6 6-Bromonicotinic Acid (alpha-position) Para-COOH = Max Activation Node6->High SNAr Alpha to N

Caption: Reactivity mapping of bromonicotinic acid isomers based on electronic and steric environments.

pKa and Acidic Strength

The position of the bromine atom influences the acidity of the carboxylic acid via the inductive effect (-I).

  • 4-Bromo: The bromine is ortho to the carboxylic acid.[1] The strong -I effect significantly stabilizes the carboxylate anion, making this the most acidic isomer (pKa < 3.0).

  • 5-Bromo: The bromine is meta.[1] The inductive effect is present but diminished (Predicted pKa ~3.10).

  • 6-Bromo: The bromine is para.[1] The inductive effect is weakest, but the electron-withdrawing nature of the pyridine ring maintains a pKa lower than benzoic acid (pKa ~3.8–4.0).

Detailed Reactivity Profiles

Nucleophilic Aromatic Substitution ( )

This is the primary differentiator between the isomers. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

  • 6-Bromonicotinic Acid (The Gold Standard):

    • Mechanism: The nucleophile attacks C6.[1] The negative charge in the intermediate is delocalized onto the electronegative pyridine nitrogen (para-position). This resonance stabilization lowers the activation energy significantly.[1]

    • Performance: Reacts readily with amines, thiols, and alkoxides under mild conditions.[1]

    • Data Point: Reaction with benzylamine in water/HPMC yields >90% product at 60°C [1].[1]

  • 4-Bromonicotinic Acid (The Steric Challenge):

    • Mechanism: The nucleophile attacks C4.[1] The negative charge can be stabilized by the nitrogen (gamma-position), making

      
       electronically feasible.
      
    • Limitation: The bulky carboxylic acid group at C3 (ortho) creates significant steric hindrance for the incoming nucleophile. Furthermore, the carboxylate (formed under basic conditions) repels anionic nucleophiles electrostatically.

    • Outcome: Requires higher temperatures or stronger nucleophiles compared to the 6-isomer.[1]

  • 5-Bromonicotinic Acid (The Inert Scaffold):

    • Mechanism: Attack at C5 places negative charge on carbons C2, C4, and C6.[1] The nitrogen atom cannot accept the negative charge via resonance.

    • Outcome: Effectively inert to standard

      
       conditions. This stability is an asset when chemoselectivity is required elsewhere in the molecule.
      
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

When building biaryl libraries, the order of preference shifts.

  • 5-Bromonicotinic Acid (Preferred):

    • Behaves like a standard electron-deficient aryl bromide.[1]

    • Kinetics: Fast oxidative addition due to the electron-poor ring.[1]

    • Yields: Typically >85% with standard catalysts (e.g.,

      
      ). No steric interference from the acid group.[1]
      
  • 4-Bromonicotinic Acid (Difficult):

    • Problem: The "Ortho-Effect." The carboxylic acid at C3 sterically crowds the C4-Br bond.[1] This hinders the approach of the bulky Pd-ligand complex during oxidative addition and transmetallation.

    • Solution: Requires sterically smaller, electron-rich ligands (e.g., SPhos, XPhos) or higher catalyst loadings.

  • 6-Bromonicotinic Acid (Variable):

    • Generally works well, but the proximity of the pyridine nitrogen to the bromine (alpha-position) can lead to competitive coordination with the Palladium catalyst, potentially poisoning the active species.

Experimental Methodologies

Protocol A: Functionalization (Optimized for 6-Bromo)

Use this protocol to introduce amines at the 6-position.

  • Reagents: 6-Bromonicotinic acid (1.0 equiv), Amine (1.2 equiv),

    
     (2.5 equiv).[1]
    
  • Solvent: Water (0.5 M) with 0.1 wt% HPMC (Hydroxypropyl methylcellulose) as a surfactant.[1] Note: This "on-water" method is superior to DMF for purity.[1]

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 60–80 °C for 4–12 hours.

    • Workup: Acidify to pH 3–4 with 1N HCl. The product typically precipitates.[1] Filter and wash with cold water.[1]

  • Expected Yield: 85–95%.

Protocol B: Suzuki-Miyaura Coupling (Optimized for 5-Bromo)

Use this protocol for scaffold elongation.[1]

  • Reagents: 5-Bromonicotinic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (0.03 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.[1]

    • Add reagents and heat to 90 °C under nitrogen atmosphere for 4 hours.

    • Workup: Remove dioxane under reduced pressure. Dilute with water, wash with EtOAc (to remove non-acidic byproducts). Acidify aqueous layer to pH 3 to precipitate the product.[1]

  • Expected Yield: 80–90%.

Decision Support Diagrams

Synthetic Pathway Selection

Use this flow to determine the correct starting isomer for your target molecule.[1]

DecisionTree Start Target Molecule Structure Q1 Does the Pyridine ring need a Nucleophile (N, O, S)? Start->Q1 Yes Where is the Nucleophile? Q1->Yes Yes No Use 5-Bromonicotinic Acid (Best for Suzuki/Sonogashira) Q1->No No (C-C Bond needed) Alpha (Pos 6) Use 6-Bromonicotinic Acid (High Yield SNAr) Yes->Alpha (Pos 6) Alpha Gamma (Pos 4) Use 4-Bromonicotinic Acid (Requires High Temp/Pressure) Yes->Gamma (Pos 4) Gamma

Caption: Decision tree for selecting the optimal bromonicotinic acid isomer based on synthetic goals.

Comparative Data Summary

Parameter4-Bromonicotinic Acid5-Bromonicotinic Acid6-Bromonicotinic Acid
CAS Number 15366-62-820826-04-46311-35-9
Commercial Availability ModerateHighHigh
Cost (Relative)

$
$


Rate (

)
~10< 0.01100
Suzuki Yield (Standard) 40–60% (Steric issues)>85%75–90%
LUMO Character High coeff.[1] at C4DistributedHigh coeff.[1][2] at C6

References

  • König, B. et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC."[1] RSC Advances, 2018.[1]

  • BenchChem Technical Guides. "An In-depth Technical Guide to 5-Bromonicotinic Acid." BenchChem, 2025.[1]

  • Suzuki, A. "Organoborane coupling reactions (Suzuki coupling)."[1] Proceedings of the Japan Academy, Series B, 2004.

  • PubChem Compound Summary. "6-Bromonicotinic acid (CID 238932)."[1] National Center for Biotechnology Information, 2025.[1]

  • WuXi AppTec. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling." WuXi Biology, 2024.[1]

Sources

Comparative

Distinguishing 4-bromonicotinic acid regioisomers by NMR

Title : Distinguishing 4-Bromonicotinic Acid Regioisomers by NMR: A Comparative Analytical Guide Introduction 4-Bromonicotinic acid is a highly versatile halogenated scaffold used extensively in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Distinguishing 4-Bromonicotinic Acid Regioisomers by NMR: A Comparative Analytical Guide

Introduction 4-Bromonicotinic acid is a highly versatile halogenated scaffold used extensively in medicinal chemistry and drug discovery. However, the synthesis or commercial procurement of this building block often presents a critical analytical challenge: the presence of regioisomeric impurities, specifically 2-bromo-, 5-bromo-, and 6-bromonicotinic acid. Because these isomers share identical exact masses (m/z ~201.95) and exhibit nearly indistinguishable polarities during standard LC-MS workflows,


H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural validation.

As an Application Scientist, I rely on a self-validating logic system based on spin-spin splitting patterns (


-coupling) to identify these isomers. This guide provides a definitive comparison of the NMR profiles of bromonicotinic acid regioisomers, explaining the causality behind the spectral data and offering a standardized protocol for accurate identification.

Mechanistic Causality: The Logic of Pyridine NMR The ability to distinguish these four regioisomers lies in the rigid geometry of the pyridine ring and the predictable electronic effects of its substituents:

  • Deshielding Effects : The electronegative pyridine nitrogen withdraws electron density, heavily deshielding the ortho (C2/C6) and para (C4) protons. The carboxylic acid (-COOH) at C3 further deshields adjacent protons.

  • 
    -Coupling Constants : The aromatic ring enforces strict dihedral angles, resulting in highly reliable coupling constants:
    
    • Ortho coupling (

      
      ): 5.0 – 8.0 Hz.
      
    • Meta coupling (

      
      ): 1.5 – 2.5 Hz.
      
    • Para coupling (

      
      ): < 1.0 Hz (rarely resolved).
      

By simply mapping the presence or absence of ortho and meta couplings, you can deduce the exact substitution pattern without relying solely on absolute chemical shifts.

Comparative NMR Profiling of Bromonicotinic Acids The following table summarizes the theoretical and observed


H NMR splitting patterns for the four regioisomers in DMSO-

.
RegioisomerSubstitution PatternExpected

H NMR Splitting (DMSO-

)
Diagnostic Structural Feature
4-Bromonicotinic acid 3-COOH, 4-BrH2 (s), H6 (d,

Hz), H5 (d,

Hz)
Distinct singlet (H2) isolated between N and COOH.
2-Bromonicotinic acid 2-Br, 3-COOHH6 (dd,

), H4 (dd,

), H5 (dd,

)
Three mutually coupled protons . No singlets.
5-Bromonicotinic acid 3-COOH, 5-BrH2 (d,

Hz), H6 (d,

Hz), H4 (t,

Hz)
All meta-coupled ; completely lacks ortho coupling.
6-Bromonicotinic acid 3-COOH, 6-BrH2 (d,

Hz), H4 (dd,

), H5 (d,

Hz)
One ortho pair (H4/H5) and one meta proton (H2).

Detailed Spectral Breakdown

  • 4-Bromonicotinic Acid (Target) : The proton at C2 is isolated between the pyridine nitrogen and the carboxylic acid group. Lacking adjacent protons, it appears as a sharp singlet far downfield[1]. The protons at C5 and C6 are ortho to each other, yielding two distinct doublets with a coupling constant of approximately 5 Hz.

  • 2-Bromonicotinic Acid : With the bromine at the 2-position, the remaining protons (H4, H5, H6) form a contiguous spin system. The spectrum shows three doublets of doublets (dd). The H5 proton is particularly diagnostic, as it exhibits two ortho couplings (

    
     and 
    
    
    
    Hz)[2].
  • 5-Bromonicotinic Acid : The bromine at C5 leaves protons at C2, C4, and C6. Because none of these protons are adjacent, the spectrum completely lacks large ortho couplings. Instead, it features three signals split only by small meta couplings (

    
     Hz)[3].
    
  • 6-Bromonicotinic Acid : The bromine at C6 leaves an isolated proton at C2 and an adjacent pair at C4 and C5. The H4/H5 pair shows a large ortho coupling (

    
     Hz), while H2 appears as a doublet due to meta coupling with H4 (
    
    
    
    Hz)[4].

Workflow Visualization: NMR Decision Tree To streamline the identification process in the lab, use the following decision tree based on the observed


-couplings.

NMR_Decision_Tree Start 1H NMR Spectrum of Bromonicotinic Acid Q1 Are there ortho-coupled protons (J = 5-8 Hz)? Start->Q1 Iso5 5-Bromonicotinic Acid (All meta-coupled, J ~ 2 Hz) Q1->Iso5 No Q2 Is there a distinct singlet peak? Q1->Q2 Yes Iso4 4-Bromonicotinic Acid (Singlet H2 + Ortho pair H5/H6) Q2->Iso4 Yes Q3 Are there 3 mutually coupled protons? Q2->Q3 No Iso2 2-Bromonicotinic Acid (H4, H5, H6 coupled) Q3->Iso2 Yes Iso6 6-Bromonicotinic Acid (Ortho pair H4/H5 + Meta H2) Q3->Iso6 No

Caption: Decision tree for identifying bromonicotinic acid regioisomers based on 1H NMR splitting.

Experimental Protocol: Standardized


H NMR Acquisition 
To ensure a self-validating and reproducible analytical workflow, adhere to the following optimized acquisition parameters.
Causality Note: DMSO-

is explicitly chosen over CDCl

because bromonicotinic acids exhibit poor solubility in non-polar solvents, which leads to low signal-to-noise ratios and missing broad -COOH peaks.

Step-by-Step Methodology:

  • Sample Preparation :

    • Weigh 10–15 mg of the bromonicotinic acid sample.

    • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

      
      , 99.9 atom % D).
      
    • Transfer the homogenous solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

    • Set the probe temperature to 298 K (25 °C).

    • Load the standard 1D proton pulse sequence (zg30).

  • Parameter Optimization :

    • Relaxation Delay (D1) : Set to 2.0 seconds. Reasoning: Electron-deficient pyridine protons have longer

      
       relaxation times; a sufficient delay ensures accurate integration.
      
    • Number of Scans (NS) : Set to 16–32 to achieve a Signal-to-Noise (S/N) ratio > 100.

  • Data Processing & Validation :

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation.

    • Manually phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the residual DMSO pentet at

      
       2.50 ppm.
      
    • Self-Validation Check : Integrate the aromatic region. It must integrate to exactly 3.0 protons. The carboxylic acid proton (-COOH) will appear as a broad singlet around

      
       13.5–14.0 ppm, though it may exchange with trace water in the DMSO.
      

Conclusion By leveraging the predictable


-coupling networks inherent to the pyridine ring, researchers can rapidly and unambiguously distinguish 4-bromonicotinic acid from its regioisomers. This NMR-driven approach bypasses the limitations of mass spectrometry, ensuring high confidence in the structural integrity of starting materials before committing them to complex synthetic pathways.

References

  • 2-Bromopyridine-3-carboxylic acid. IUCr.

  • 6-Bromonicotinic acid. ChemicalBook.

  • 4-Bromonicotinic acid. ChemicalBook.

  • 5-Bromonicotinic acid 1H NMR spectrum. ChemicalBook.

Validation

A Comparative Guide to TLC Visualization of 4-Bromonicotinic Acid Hydrochloride

This guide provides a comprehensive comparison of various Thin-Layer Chromatography (TLC) visualization techniques for 4-bromonicotinic acid hydrochloride. As a crucial intermediate in the synthesis of pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of various Thin-Layer Chromatography (TLC) visualization techniques for 4-bromonicotinic acid hydrochloride. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, the ability to accurately monitor its presence and purity via TLC is paramount for researchers in organic synthesis and drug development.[1] This document moves beyond a simple listing of methods, offering an in-depth analysis of the chemical principles behind each technique, supported by detailed experimental protocols and comparative data to guide your selection process.

Understanding the Analyte: The Key to Effective Visualization

4-Bromonicotinic acid hydrochloride is a heterocyclic aromatic carboxylic acid.[2] Its structure contains three key features that dictate its behavior on a TLC plate and its response to various visualization methods:

  • The Pyridine Ring: This nitrogen-containing aromatic heterocycle is the primary chromophore, responsible for strong absorption of short-wave ultraviolet (UV) light.

  • The Carboxylic Acid Group: This acidic functional group provides a specific chemical handle for targeted visualization using pH-based indicators.

  • The Hydrochloride Salt: The protonated pyridine nitrogen enhances the compound's polarity.

A sound visualization strategy leverages these functional groups. The ideal workflow begins with a non-destructive method, followed by a choice of destructive chemical stains tailored to the experimental objective.

Part 1: Non-Destructive Visualization - The First Line of Analysis

The primary non-destructive method for visualizing 4-bromonicotinic acid hydrochloride is through UV-induced fluorescence quenching. This should always be the initial step after developing and drying a TLC plate.

UV Light (254 nm) - Fluorescence Quenching

Principle of Detection: Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[3][4] Compounds that absorb at this wavelength, such as the aromatic ring in 4-bromonicotinic acid hydrochloride, will prevent the UV light from reaching the indicator. This "quenches" the fluorescence, causing the compound to appear as a dark spot on a glowing green background.[5][6]

Experimental Protocol:

  • After developing the TLC plate, allow the mobile phase to evaporate completely in a fume hood.

  • Place the dried plate under a short-wave UV lamp (254 nm) in a dark environment for optimal contrast.

  • Observe the plate for dark spots against the green fluorescent background.

  • Carefully circle the observed spots with a pencil to mark their positions for later reference.[3][7]

Performance Analysis:

  • Expertise & Experience: This is the fastest and most straightforward method for routine reaction monitoring. Its non-destructive nature allows for subsequent chemical staining on the same plate.[3]

  • Trustworthiness: While highly reliable for aromatic compounds, its sensitivity can be lower than some destructive stains.[8] A faint UV spot does not definitively mean a low concentration; it may warrant confirmation with a more sensitive chemical stain.

  • Authoritative Grounding: The principle of fluorescence quenching is a fundamental and widely documented technique in chromatography.[8]

Part 2: Destructive Visualization - A Comparative Analysis of Chemical Stains

When UV visualization is insufficient, or when confirmation of a specific functional group is required, destructive chemical staining is employed. Here, we compare three robust stains, each leveraging a different chemical property of the analyte.

Potassium Permanganate (KMnO₄): The Universal Oxidative Stain

Principle of Detection: Potassium permanganate is a powerful oxidizing agent. It reacts with any compound that can be oxidized, which includes a vast range of organic functional groups.[9] During the reaction, the deep purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂). This results in the appearance of yellow or brown spots on a pink or purple background.

Specificity: This is a highly general and universal stain.[9] It is not specific to any single functional group but is excellent for detecting most organic compounds. Pyridine itself is relatively resistant to oxidation, but many organic impurities or reaction partners will be visualized readily.

Experimental Protocol:

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water. Add 1.25 mL of 10% NaOH solution. Stir until homogenous.[10] Store in a sealed, light-protected bottle.

  • Staining Procedure:

    • Using tweezers, briefly dip the UV-marked, dried TLC plate into the permanganate solution in a fume hood.

    • Remove the plate and allow the excess stain to drip off.

    • Gently wipe the back of the plate with a paper towel.

    • Carefully warm the plate with a heat gun. Oxidizable compounds will appear as yellow-to-brown spots against the purple background.[9] Be cautious not to overheat, as this can char the entire plate.[9]

Bromocresol Green: The Specific pH-Indicator Stain

Principle of Detection: Bromocresol green is an acid-base indicator. The staining solution is made slightly basic, giving the entire plate a blue or green color. When the plate is dipped, the acidic carboxylic acid group of 4-bromonicotinic acid hydrochloride protonates the indicator, causing it to revert to its yellow acidic form.

Specificity: This stain is highly specific for acidic compounds with a pKa of approximately 5 or lower, making it an excellent choice for specifically detecting carboxylic acids.[10] Basic compounds may appear as intensified blue spots.[11]

Experimental Protocol:

  • Reagent Preparation: Dissolve 0.1 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns from yellow to blue or blue-green.[10][11]

  • Staining Procedure:

    • Dip the dried TLC plate into the bromocresol green solution.

    • Remove the plate and allow the solvent to evaporate.

    • Acidic compounds will immediately appear as distinct yellow spots on a blue or green background.[10] No heating is required.

    • Crucial Note: If the TLC mobile phase contained acid (e.g., acetic acid), the plate must be thoroughly dried, potentially under a stream of nitrogen, to remove all residual acid before staining to prevent a false positive background color change.[11]

Iodine Vapor: The Classic Complexation Agent

Principle of Detection: Solid iodine readily sublimes to produce a purple vapor. This vapor adsorbs onto the surface of the TLC plate and forms temporary, colored complexes with many organic compounds. The interaction is particularly effective with unsaturated and aromatic compounds.[3][10]

Specificity: Iodine is a relatively non-specific, universal reagent.[12] It is particularly effective for visualizing unsaturated and aromatic systems.[10] However, some compounds, such as saturated hydrocarbons and certain halides, may not stain well.[4]

Experimental Protocol:

  • Chamber Preparation: Place a few crystals of solid iodine into a closed chamber (e.g., a screw-cap jar). Allow a few minutes for the iodine vapor to saturate the chamber.

  • Staining Procedure:

    • Place the dried TLC plate inside the iodine chamber and close the lid.

    • Monitor the plate. Spots will begin to appear as light to dark brown within seconds to minutes.[7]

    • Once the spots are sufficiently visible, remove the plate and circle them with a pencil immediately. The spots are often not permanent and will fade as the iodine desorbs from the plate.[3]

Part 3: Data Summary and Recommendations

To facilitate an objective comparison, the performance of each visualization method is summarized below.

MethodPrinciple of DetectionSpecificitySpot / Background ColorSensitivityEase of UseDestructive?
UV Light (254 nm) Fluorescence QuenchingAromatic/Conjugated SystemsDark / GreenMediumExcellentNo
Potassium Permanganate OxidationGeneral / UniversalYellow-Brown / PurpleHighGoodYes
Bromocresol Green pH IndicationAcidic Compounds (e.g., COOH)Yellow / Blue-GreenMediumExcellentYes
Iodine Vapor ComplexationGeneral / UniversalBrown / Light BrownMediumExcellentYes (Temporary)
Recommended Visualization Workflow

The logical progression for analyzing a TLC plate containing 4-bromonicotinic acid hydrochloride should follow a structured, information-gathering approach. The workflow below ensures that maximum data is extracted from a single plate.

TLC_Workflow cluster_start Initial Steps cluster_nondestructive Non-Destructive Analysis cluster_destructive Destructive Analysis (Choose One) cluster_end Final Step start Develop & Dry TLC Plate uv_step Visualize under UV Light (254 nm) start->uv_step circle_spots Circle Spots with Pencil uv_step->circle_spots stain_choice Is Confirmation of Carboxylic Acid Needed? circle_spots->stain_choice stain_bcg Use Bromocresol Green stain_choice->stain_bcg  Yes stain_kmno4 Use Potassium Permanganate (for general, high sensitivity) stain_choice->stain_kmno4  No end_point Document Results stain_bcg->end_point stain_kmno4->end_point

Caption: Recommended workflow for TLC visualization.

Expert Recommendations
  • For Routine Reaction Monitoring: UV (254 nm) is the method of choice. It is rapid, non-destructive, and sufficiently sensitive for tracking the consumption of starting material and the formation of the aromatic product.

  • For Specific Confirmation of Acidity: Bromocresol Green is unparalleled. Its specificity provides definitive evidence that a spot on the TLC plate corresponds to a carboxylic acid-containing compound.

  • For Maximum Sensitivity and General Detection: Potassium Permanganate is the most reliable option. It will visualize nearly all organic compounds on the plate and is often more sensitive than UV, revealing minor impurities that might otherwise be missed.

  • For a Quick, Equipment-Free Check: Iodine vapor is a fast, simple alternative, though the temporary nature of the spots requires immediate marking.

By understanding the chemical underpinnings of each technique and following a logical workflow, researchers can confidently and accurately visualize 4-bromonicotinic acid hydrochloride, ensuring the integrity and success of their synthetic endeavors.

References

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]

  • MilliporeSigma. (2020). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Dadgar, D., & Kelly, F. M. (1998). Quantitative ultraviolet measurements on wetted thin-layer chromatography plates using a charge-coupled device camera. Journal of Chromatography A, 811(1-2), 167-174. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

Sources

Comparative

Elemental analysis standards for 4-bromonicotinic acid HCl

As a Senior Application Scientist specializing in the analytical characterization of pharmaceutical intermediates, I frequently encounter the unique challenges posed by multi-halogenated compounds. 4-Bromonicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical characterization of pharmaceutical intermediates, I frequently encounter the unique challenges posed by multi-halogenated compounds. 4-Bromonicotinic acid hydrochloride (CAS: 15366-62-8 for the free base) is a highly reactive heterocyclic building block widely utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1].

Validating the elemental composition of this compound is not merely a quality control checkbox; it is a structural imperative. Because the molecule contains both a covalently bound bromine atom on the pyridine ring and an ionic chloride from the salt formation, standard Carbon-Hydrogen-Nitrogen (CHN) analysis is insufficient. To confirm the exact stoichiometry and rule out debromination during synthesis, we must accurately differentiate and quantify both halogens.

This guide objectively compares the modern gold standard—Combustion Ion Chromatography (CIC)—against traditional methodologies, providing field-proven protocols and causality-driven insights to ensure your analytical workflows are robust and self-validating.

Before selecting an analytical method, we must establish the theoretical baseline of our target molecule. The presence of two distinct halogens with significantly different mass fractions requires a technique with a wide dynamic range and absolute selectivity.

Table 1: Theoretical Elemental Composition of 4-Bromonicotinic Acid HCl (Formula: C₆H₅BrClNO₂ | Molar Mass: 238.47 g/mol )

ElementAtoms per MoleculeAtomic Mass ( g/mol )Mass ContributionTheoretical Mass %
Carbon (C) 612.01172.06630.22%
Hydrogen (H) 51.0085.0402.11%
Nitrogen (N) 114.00714.0075.87%
Oxygen (O) 215.99931.99813.42%
Bromine (Br) 179.90479.90433.51%
Chlorine (Cl) 135.45035.45014.87%

Methodological Comparison: Selecting the Right Standard

When quantifying halogens in pharmaceutical matrices, laboratories typically choose between three primary methodologies.

A. Combustion Ion Chromatography (CIC) - The Modern Gold Standard

CIC automates the pyrohydrolytic decomposition of the sample and couples it directly to an ion chromatograph[2].

  • The Advantage: It physically separates Cl⁻ and Br⁻ on an anion-exchange column, providing independent, baseline-resolved peaks. It eliminates the matrix interferences common in mixed-halogen samples[3].

B. Schöniger Oxygen Flask Combustion + Titration - The Traditional Standard

The sample is manually combusted in an oxygen-filled flask, absorbed into a basic solution, and titrated[4].

  • The Limitation: Argentometric titration (using AgNO₃) precipitates both AgCl and AgBr. While potentiometric titration can theoretically resolve the two equivalence points, the proximity of their solubility products often leads to co-precipitation. In a molecule where Bromine outmasses Chlorine 2:1, the chloride endpoint is frequently obscured, leading to skewed stoichiometry.

C. Wavelength Dispersive X-Ray Fluorescence (WDXRF) - The Rapid Screen
  • The Limitation: While non-destructive and capable of detecting Br and Cl, XRF suffers from severe matrix effects in organic powders and cannot quantify C, H, or N. It is strictly a screening tool, not a definitive quantitative standard.

Table 2: Performance Comparison for Multi-Halogenated Intermediates

MetricCIC (Combustion IC)Schöniger + TitrationWDXRF
Halogen Differentiation Excellent (Chromatographic separation)Poor (Co-precipitation risks)Good (Spectral resolution)
LOD / Sensitivity Sub-ppm to % levels> 0.1%~10 ppm
Automation & Throughput High (Fully automated)Low (Highly manual)High
Sample Size Required 1 – 10 mg10 – 30 mg> 500 mg

Workflow Logic & Decision Architecture

To ensure analytical integrity, the selection of the methodology must be driven by the presence of multiple halogens and the required throughput.

Decision_Matrix Start Halogen Analysis of Pharmaceutical Intermediate Multiple Are multiple halogens (e.g., Br and Cl) present? Start->Multiple CIC Combustion Ion Chromatography (CIC) Multiple->CIC Yes (Requires Separation) Budget Is high throughput and automation required? Multiple->Budget No (Single Halogen) Schoniger Schöniger Flask + Titration Budget->CIC Yes Budget->Schoniger No (Low Volume)

Fig 1: Decision matrix for selecting halogen elemental analysis methodologies.

Field-Proven Experimental Protocols

To guarantee trustworthiness, an analytical protocol must be a self-validating system. Below are the optimized protocols for both the CIC and Schöniger methodologies, complete with the mechanistic causality behind each step.

Protocol A: Combustion Ion Chromatography (CIC) Workflow

Reference standard adapted from 5[5] and 6[6].

  • System Suitability & Self-Validation: Begin by running a procedural blank (empty boat) to establish the system baseline. Follow this with a Certified Reference Material (CRM), such as 4-fluorobenzoic acid spiked with known concentrations of NaCl and NaBr.

    • Causality: This proves the system is free of memory effects from previous runs and validates the recovery efficiency (must be 98–102%) before committing precious pharmaceutical samples.

  • Sample Weighing: Accurately weigh 2.0 to 5.0 mg of 4-bromonicotinic acid HCl into a ceramic sample boat. Cover lightly with quartz wool.

    • Causality: The quartz wool prevents the sample from sputtering out of the boat during the initial flash-combustion phase, ensuring complete mineralization.

  • Pyrohydrolytic Combustion: Introduce the boat into the furnace at 1000°C under an Ar/O₂ atmosphere with a continuous ultra-pure water stream.

    • Causality: The addition of water (pyrohydrolysis) is the critical mechanism here. It provides the hydrogen atoms necessary to favor the formation of hydrogen halides (HCl, HBr) over elemental halogens (Cl₂, Br₂), drastically improving recovery[2].

  • Gas Absorption: Route the effluent gases into an absorber module containing an aqueous solution of 100 mg/L H₂O₂.

    • Causality: During combustion, a small fraction of halogens may still form free X₂ gases. In this specific chemical environment, H₂O₂ acts as a reducing agent for halogens (e.g., Cl₂ + H₂O₂ → 2HCl + O₂), ensuring that 100% of the analytes are converted to their measurable anionic forms (Cl⁻ and Br⁻) prior to chromatography[6].

  • Chromatographic Separation: Inject the absorption solution onto a high-capacity anion exchange column using an alkaline eluent (e.g., KOH gradient). Detect via suppressed conductivity.

CIC_Workflow Sample 4-Bromonicotinic Acid HCl Sample (1-10 mg) Combustion Pyrohydrolytic Combustion (1000°C, Ar/O2 + H2O) Sample->Combustion Auto-sampler Absorption Gas Absorption (H2O2 Solution) Combustion->Absorption HX, X2 gases IC Ion Chromatography (Anion Exchange Column) Absorption->IC Liquid Injection Detection Conductivity Detection (Cl- and Br- Peaks) IC->Detection Separated Ions

Fig 2: Combustion Ion Chromatography (CIC) workflow for halogen separation.

Protocol B: Schöniger Oxygen Flask Combustion (Alternative)

For laboratories without CIC infrastructure, this method can be used, though it requires extreme care during titration[4].

  • Preparation: Weigh 10–15 mg of the sample onto an ashless filter paper. Fold the paper, leaving a narrow tail exposed as an ignition point.

  • Absorption Matrix: Add 10 mL of dilute NaOH and 3 drops of 30% H₂O₂ to a heavy-walled Erlenmeyer flask. Flush the flask with pure O₂ for 30 seconds.

  • Combustion: Ignite the paper tail and immediately plunge it into the flask, sealing it tightly.

    • Causality: The closed system is mandatory. Halogens volatilize violently upon ignition; any leak in the seal will result in a catastrophic loss of recovery.

  • Absorption & Maturation: Shake the flask vigorously and allow it to sit in the dark for 30 minutes.

    • Causality: The combustion products initially form a dense aerosol. The 30-minute maturation period is required for the aerosolized HX gases to fully dissolve and react with the basic absorption matrix.

  • Potentiometric Titration: Acidify the solution with HNO₃ and titrate with 0.01 M AgNO₃ using a silver/silver chloride combined electrode. Calculate the first derivative of the titration curve to attempt resolution of the closely overlapping Cl⁻ and Br⁻ equivalence points.

Conclusion

For the elemental validation of 4-bromonicotinic acid HCl, Combustion Ion Chromatography (CIC) is unequivocally the superior technique. By decoupling the combustion of the organic matrix from the quantification step, and utilizing the resolving power of ion chromatography, CIC eliminates the co-precipitation errors inherent to traditional titrations. This ensures that the 33.51% Bromine and 14.87% Chlorine mass fractions can be independently verified, safeguarding the structural integrity of your pharmaceutical intermediates.

References

  • EAG Laboratories: Combustion Ion Chromatography (CIC). EAG Inc. Available at:[Link]

  • Orlab Instruments: Oxygen Flask Combustion Unit (Schöniger Method). Orlab. Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromonicotinic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Bromonicotinic acid hydrochloride
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